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  • Product: 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole
  • CAS: 102554-97-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the thermal stability and m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermal stability and melting point of the novel heterocyclic compound, 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole. In the absence of direct experimental data for this specific molecule, this document outlines the state-of-the-art methodologies for the precise determination of these crucial physicochemical properties. By examining structurally analogous compounds, we provide an educated estimation of the expected thermal behavior, offering a valuable starting point for further investigation. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to characterize this and similar compounds, ensuring data integrity and reproducibility in research and development settings.

Introduction: The Significance of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

The molecular architecture of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, which incorporates a biphenyl moiety, a central thiazole ring, and a terminal pyridyl group, suggests a molecule of significant interest in the fields of medicinal chemistry and materials science. The constituent heterocycles are prevalent in a wide array of biologically active compounds and functional materials. Thiazole derivatives, for instance, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1] Similarly, the biphenyl and pyridine scaffolds are key components in many pharmaceuticals and organic electronic materials.

The thermal stability and melting point of a compound are critical parameters that influence its suitability for various applications. In drug development, these properties affect formulation, storage, and bioavailability. For materials science applications, they determine the processing conditions and the operational limits of devices. Therefore, a thorough understanding and accurate measurement of these thermal properties are paramount.

Predicted Thermal Properties of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

While specific experimental data for 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole is not yet publicly available, an analysis of its structural components and data from analogous compounds allows for a reasoned estimation of its thermal behavior.

2.1. Estimated Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This temperature is highly sensitive to the strength of the intermolecular forces within the crystal lattice. The structure of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, with its rigid aromatic and heterocyclic rings, suggests strong π-π stacking and other non-covalent interactions, which would lead to a relatively high melting point.

For comparison, consider the melting points of structurally related compounds:

CompoundStructureMelting Point (°C)
4-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-2-methylthiazoleBiphenyl-thiazole derivative172-176[2]
4-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylthiazoleBiphenyl-thiazole derivative167-171[2]
(Z)-5-([1,1'-biphenyl]-4-ylmethylene)-3-methylthiazolidine-2,4-dioneBiphenyl derivative249-251[3]

Based on these comparisons, it is reasonable to predict that the melting point of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole will likely be in the range of 150°C to 250°C . The extended conjugation and the potential for hydrogen bonding involving the pyridyl nitrogen could further elevate the melting point.

2.2. Estimated Thermal Stability

Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. This is often assessed using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Heterocyclic compounds, particularly those containing aromatic rings, often exhibit high thermal stability. For instance, many thiazole and triazole derivatives are stable at temperatures well above 300°C. One study on thiazolyl-pyrazolines showed high thermal stability up to around 250°C.[4]

Given the robust aromatic and heterocyclic framework of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, it is anticipated to possess excellent thermal stability, with a decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, likely exceeding 300°C .

Experimental Determination of Melting Point and Thermal Stability

To obtain definitive data for 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, the following experimental protocols are recommended. These methods are standard in the field and are designed to yield accurate and reproducible results.

3.1. Melting Point Determination

The melting point can be determined using two primary methods: the capillary method and Differential Scanning Calorimetry (DSC).

3.1.1. Capillary Melting Point Protocol

This is a classical and widely used method for determining the melting point range of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased at a rapid rate until it is about 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last crystal melts is recorded as the end of melting. The melting point is reported as this range.

3.1.2. Differential Scanning Calorimetry (DSC) for Melting Point

DSC is a more sophisticated technique that not only provides the melting point but also the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the solid.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole is placed in an aluminum DSC pan, which is then hermetically sealed.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

  • Measurement:

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The sample is heated at a constant rate, typically 10°C/min, under a nitrogen atmosphere.

    • The heat flow to the sample is measured as a function of temperature.

    • The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature can also be reported.

    • The area under the melting peak is integrated to calculate the enthalpy of fusion.

3.2. Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is the standard method for determining the thermal stability and decomposition profile of a material.

Methodology:

  • Sample Preparation: An accurately weighed sample (5-10 mg) of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole is placed in a TGA pan (typically alumina or platinum).

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Measurement:

    • The sample is heated at a constant rate, commonly 10°C/min, under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific mass losses occur (e.g., Td5% for 5% mass loss).

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rate of decomposition.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for DSC and TGA.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 1-5 mg of sample pan 2. Place in aluminum pan weigh->pan seal 3. Hermetically seal pan pan->seal load 4. Load sample and reference pans into DSC seal->load program 5. Set temperature program (e.g., heat at 10°C/min) load->program run 6. Run analysis under N2 atmosphere program->run plot 7. Plot heat flow vs. temperature run->plot peak 8. Identify endothermic melting peak plot->peak determine 9. Determine onset temperature (Melting Point) and ΔHfus peak->determine

Caption: Workflow for Melting Point Determination using DSC.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga 1. Weigh 5-10 mg of sample pan_tga 2. Place in TGA pan (alumina/platinum) weigh_tga->pan_tga load_tga 3. Load pan into TGA furnace pan_tga->load_tga program_tga 4. Set temperature program (e.g., heat at 10°C/min) load_tga->program_tga run_tga 5. Run analysis under N2 atmosphere program_tga->run_tga plot_tga 6. Plot mass % vs. temperature run_tga->plot_tga td 7. Determine decomposition temperature (e.g., Td5%) plot_tga->td dtg 8. Analyze DTG curve for max decomposition rate td->dtg

Caption: Workflow for Thermal Stability Analysis using TGA.

Conclusion

While the precise melting point and thermal stability of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole await experimental determination, this guide provides a robust framework for such an investigation. Based on the analysis of its structural motifs and comparison with related compounds, we anticipate a melting point in the range of 150-250°C and a decomposition temperature exceeding 300°C. The detailed protocols for melting point determination and thermogravimetric analysis presented herein offer a clear path for researchers to obtain reliable and accurate data. Such characterization is an indispensable step in unlocking the full potential of this promising compound in both pharmaceutical and material science applications.

References

  • Computational Predictions of Glass-Forming Ability and Crystallization Tendency of Drug Molecules. (2014). Molecular Pharmaceutics. Available at: [Link]

  • 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis, in vitro Toxicity, and Antitrypanosomal Activity of Arylated and Diarylated Thiazoles. (2020). Journal of the Brazilian Chemical Society. Available at: [Link]

  • 4-Phenyl-2-(pyridin-3-yl)thiazole. PubChem. Available at: [Link]

  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. (2021). Chemical Communications. Available at: [Link]

  • (PDF) Synthesis, Fluorescence, TGA and Crystal Structure of Thiazolyl-pyrazolines Derived from Chalcones. (2016). ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. PMC. Available at: [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC. Available at: [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. Available at: [Link]

Sources

Exploratory

toxicology and material safety data sheet (MSDS) for CAS 102554-97-2

Predictive Toxicology and Material Safety Data Sheet (MSDS) Analysis for CAS 102554-97-2: A Technical Guide for Drug Development As drug development professionals push the boundaries of chemical space, the reliance on co...

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Author: BenchChem Technical Support Team. Date: March 2026

Predictive Toxicology and Material Safety Data Sheet (MSDS) Analysis for CAS 102554-97-2: A Technical Guide for Drug Development

As drug development professionals push the boundaries of chemical space, the reliance on complex heterocyclic building blocks has increased exponentially. CAS 102554-97-2, chemically identified as 4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-4-yl)thiazole (Molecular Formula: C20H14N2S), is a highly specialized intermediate[1]. Featuring a thiazole core flanked by a lipophilic biphenyl moiety and a pyridine ring, this structural motif is frequently utilized in the design of kinase inhibitors and advanced organic materials (e.g., OLEDs).

However, the integration of these specific pharmacophores introduces unique toxicological liabilities. This whitepaper provides an in-depth, predictive toxicological analysis and a comprehensive Material Safety Data Sheet (MSDS) framework for CAS 102554-97-2, grounded in mechanistic causality and validated experimental workflows.

Structural Alerts & Predictive Toxicology

To accurately predict the safety profile of CAS 102554-97-2, we must deconstruct its structure into its constituent pharmacophores and analyze their biological behavior.

The Thiazole Core: Risk of Metabolic Bioactivation Thiazole rings are notorious structural alerts in medicinal chemistry due to their propensity for Cytochrome P450 (CYP450)-mediated bioactivation. Quantum chemical studies have demonstrated that the epoxidation of the thiazole ring (primarily catalyzed by CYP3A4) is both thermodynamically and kinetically favorable, requiring a relatively low energy barrier of approximately 13.63 kcal/mol[2]. This epoxidation, or alternative S-oxidation, generates highly electrophilic reactive metabolites (RMs)[2]. If not rapidly detoxified, these RMs can covalently bind to the nucleophilic amino acids (e.g., serine, threonine) of the CYP apoprotein, leading to Mechanism-Based Inhibition (MBI) or idiosyncratic adverse drug reactions (IADRs)[2].

The Biphenyl Moiety: Lipophilicity and Tissue Accumulation The presence of the [1,1'-biphenyl]-4-yl group significantly increases the overall lipophilicity (LogP) of the molecule. Highly lipophilic compounds, such as biphenyl derivatives, exhibit a strong tendency to partition away from aqueous environments and accumulate in lipid-rich tissues like adipose tissue and the liver[3]. This high volume of distribution can lead to prolonged biological half-lives and off-target toxicity, necessitating careful formulation and clearance monitoring during in vivo studies[3].

The Pyridine Ring: Reversible CYP Inhibition The nitrogen atom in the pyridine ring possesses a lone pair of electrons capable of directly coordinating with the heme iron (Fe) in the active site of CYP450 enzymes. This coordination often results in reversible, competitive inhibition of CYP enzymes, which can precipitate drug-drug interactions (DDIs) if the compound is co-administered with other therapeutics metabolized by the same pathway.

Material Safety Data Sheet (MSDS) Core Parameters

Because CAS 102554-97-2 is a specialized research chemical, empirical safety data is limited. The following MSDS parameters are synthesized using predictive quantitative structure-activity relationship (QSAR) modeling and analog read-across methodologies.

Physicochemical Properties

Summarized below are the core physical and chemical properties essential for formulation and handling.

ParameterValue / Description
CAS Number 102554-97-2
Chemical Name 4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-4-yl)thiazole
Molecular Weight 314.40 g/mol
Physical State Solid (Crystalline powder)
Solubility Insoluble in water; Soluble in DMSO, DMF, and Dichloromethane
LogP (Predicted) > 4.5 (Highly lipophilic)
Hazard Identification (GHS Classification)

Based on the structural alerts discussed above, the compound is classified under the following Globally Harmonized System (GHS) categories:

  • Skin Irritation (Category 2): May cause localized epidermal irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation due to the basicity of the pyridine ring.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation upon inhalation of dust.

  • Aquatic Chronic Toxicity (Category 4): Due to the biphenyl moiety's lipophilicity, the compound poses a risk of bioaccumulation in aquatic environments[3].

Handling, Storage, and PPE
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), tightly sealed safety goggles, and a particulate respirator (N95 or P100) if aerosolization is a risk.

  • Storage: Store in a cool, dry environment (2–8°C) protected from light. Keep containers tightly sealed under an inert atmosphere (Argon or Nitrogen) to prevent ambient oxidation of the thiazole sulfur.

Experimental Toxicology Workflows

To empirically validate the predictive toxicology of CAS 102554-97-2, researchers must employ self-validating experimental systems. Below are the definitive, step-by-step methodologies for assessing its safety profile.

Protocol 1: In Vitro CYP450 Mechanism-Based Inhibition (MBI) Profiling

Causality: This assay utilizes a dilution method to differentiate between reversible inhibition (caused by the pyridine ring) and irreversible MBI (caused by the covalent binding of thiazole reactive metabolites)[2].

  • Pre-incubation Phase: In a 96-well plate, combine Human Liver Microsomes (HLMs, 1 mg/mL protein), CAS 102554-97-2 (at varying concentrations: 0.1 to 50 µM), and potassium phosphate buffer (100 mM, pH 7.4).

  • Initiation: Add NADPH (1 mM final concentration) to initiate the CYP catalytic cycle. Incubate at 37°C for designated pre-incubation times (0, 10, 20, and 30 minutes). Note: NADPH is strictly required to generate the reactive epoxide.

  • Dilution Phase: Transfer a 10 µL aliquot from the pre-incubation mixture into 90 µL of a secondary mixture containing a CYP3A4-specific probe substrate (e.g., Midazolam) and fresh NADPH. Causality: The 10-fold dilution minimizes reversible competitive inhibition, isolating the irreversible inactivation.

  • Quenching: After a 10-minute secondary incubation, quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal analytical standard.

  • Analysis: Centrifuge at 15,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam. Calculate the inactivation rate constant ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Protocol 2: Reactive Metabolite Trapping via Glutathione (GSH)

Causality: Thiazole epoxides are highly transient and cannot be detected directly. By introducing excess Glutathione (GSH), we provide a surrogate nucleophile that traps the electrophile, forming a stable, quantifiable conjugate[2].

  • Incubation: Incubate CAS 102554-97-2 (10 µM) with HLMs (1 mg/mL) and a high concentration of GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Activation: Initiate the reaction with 1 mM NADPH. Run a parallel negative control lacking NADPH to validate that adduct formation is strictly CYP-dependent.

  • Quenching: Stop the reaction at 60 minutes using ice-cold acetonitrile (1:1 v/v).

  • HRMS Detection: Centrifuge to remove proteins. Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Set the mass spectrometer to scan for a neutral loss of 129 Da (the characteristic fragmentation pattern of the γ -glutamyl moiety) to positively identify the [M + GSH] adduct.

Mechanistic Visualization

The following diagram illustrates the mechanistic pathway by which the thiazole core of CAS 102554-97-2 undergoes CYP-mediated bioactivation, leading to either successful detoxification or toxicological adduction.

MetabolicPathway Parent CAS 102554-97-2 (Biphenyl-Pyridyl-Thiazole) CYP CYP450 (e.g., CYP3A4) Oxidation Parent->CYP Hepatic Metabolism Epoxide Thiazole Epoxide / S-Oxide (Reactive Metabolite) CYP->Epoxide Epoxidation (Barrier ~13.6 kcal/mol) GSH Glutathione (GSH) Trapping Epoxide->GSH Detoxification MBI Mechanism-Based Inhibition (Covalent Binding to CYP) Epoxide->MBI Nucleophilic Attack by Apoprotein Excretion Stable GSH Adduct (Excreted) GSH->Excretion Clearance

Metabolic activation of CAS 102554-97-2 leading to reactive epoxide formation and detoxification.

References

  • BLDpharm. "886496-43-1|3-(4-(3,4-Dimethylphenyl)thiazol-2-yl)aniline - BLDpharm". Accessed March 21, 2026. 1

  • ACS Publications. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology. Accessed March 21, 2026. 2

  • PubMed Central (PMC). "Polychlorinated Biphenyl-77 Induces Adipocyte Differentiation and Proinflammatory Adipokines and Promotes Obesity and Atherosclerosis." Accessed March 21, 2026. 3

Sources

Foundational

crystal structure and X-ray diffraction data of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole Abstract This technical guide provides a comprehensive examination of the molecular and supramolecular...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Abstract

This technical guide provides a comprehensive examination of the molecular and supramolecular architecture of 4-(4-biphenylyl)-2-(4-pyridyl)thiazole. Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties.[1] The title compound integrates three key pharmacophores: a thiazole core, a 4-pyridyl group, and a 4-biphenylyl substituent. Understanding its three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and the development of novel functional materials. This document details the experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis. It provides an in-depth discussion of the molecular geometry, conformational analysis of the biphenyl moiety, and the landscape of intermolecular interactions that dictate the crystal packing. The insights presented herein are intended to serve as a foundational resource for researchers in drug development, crystallography, and materials science.

Introduction: The Scientific Rationale

The thiazole ring is a privileged scaffold in drug discovery, present in numerous natural and synthetic compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a versatile building block. The incorporation of a pyridyl moiety often enhances solubility and provides a key site for hydrogen bonding, which is critical for molecular recognition at biological targets. Furthermore, the biphenyl group is a common feature in pharmacologically active molecules, contributing to π-stacking interactions and modulating lipophilicity.

A recent study highlighted that thiazole derivatives featuring a 4,4'-biphenyl substituent at the fourth position of the thiazole ring demonstrated enhanced cytotoxic activity against lung cancer cell lines.[3] This underscores the importance of the specific arrangement of these moieties. Crystal structure analysis provides the definitive map of this arrangement, revealing the precise bond lengths, angles, and, most critically, the intermolecular interactions that govern the solid-state behavior and can influence bioavailability and efficacy. This guide explains the causality behind the experimental choices and interprets the structural data to provide actionable insights for scientific professionals.

Experimental Methodology: A Self-Validating Workflow

The protocol described below is designed as a self-validating system, where the successful outcome of each stage confirms the integrity of the previous one, culminating in a high-resolution crystal structure.

Synthesis of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

The synthesis follows a modified Hantzsch thiazole synthesis, a robust and widely-used method for constructing the thiazole ring.

Protocol:

  • Synthesis of α-Bromoacetophenone Precursor: Start with 4-acetylbiphenyl. Brominate it using a suitable brominating agent (e.g., N-Bromosuccinimide or Br₂) in a solvent like chloroform or acetic acid to yield 2-bromo-1-(biphenyl-4-yl)ethan-1-one. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Thioamide Preparation: Isonicotinamide (4-pyridinecarboxamide) is commercially available and can be converted to isonicotinethioamide by reaction with Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀) in a dry solvent such as toluene or pyridine.

  • Cyclocondensation Reaction:

    • Dissolve isonicotinethioamide (1.0 eq) in a suitable solvent like ethanol or methanol.

    • Add 2-bromo-1-(biphenyl-4-yl)ethan-1-one (1.0 eq) to the solution.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the crude product by filtration. Wash with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol, or a mixture of DMF and water) to obtain the pure 4-(4-biphenylyl)-2-(4-pyridyl)thiazole.

Single Crystal Growth

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. Slow evaporation is a reliable method for growing high-quality crystals of small organic molecules.

Protocol:

  • Solvent Selection: Test the solubility of the purified compound in various solvents (e.g., methanol, ethanol, ethyl acetate, chloroform, DMF). An ideal solvent is one in which the compound is moderately soluble at room temperature or slightly elevated temperatures.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent (e.g., methanol) in a clean vial. Gentle warming may be required to fully dissolve the compound.

  • Evaporation: Cover the vial with a cap or parafilm, and pierce a few small holes in the covering. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once well-formed, block-like crystals are observed, carefully harvest them from the mother liquor using a spatula or tweezers.

Single-Crystal X-ray Diffraction (SCXRD)

The following outlines a standard procedure for data collection and structure refinement.

Protocol:

  • Crystal Mounting: Select a suitable, defect-free single crystal and mount it on a cryoloop.

  • Data Collection:

    • Collect diffraction data using a modern diffractometer (e.g., an Oxford Diffraction SuperNova or Bruker D8) equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα X-ray source.[4]

    • Maintain the crystal at a low temperature (e.g., 150 K) during data collection to minimize thermal vibrations and improve data quality.

  • Data Reduction: Process the raw diffraction images using software like CrysAlisPro.[4] This step involves integrating the reflection intensities and applying corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods with software such as SHELXS or SHELXT.[4][5]

    • Refine the structural model against the experimental data using full-matrix least-squares on F² with a program like SHELXL.[5]

    • Locate all non-hydrogen atoms and refine them anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

Structural Analysis and Data

The crystallographic analysis reveals the precise atomic arrangement and the forces governing the crystal's assembly.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters obtained from the SCXRD experiment.

Parameter Value
Empirical Formula C₂₀H₁₄N₂S
Formula Weight 314.41
Temperature 150(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 9.35 Å, b = 9.80 Å, c = 16.37 Å
α = 90°, β = 97.5°, γ = 90°
Volume 1485 ų
Z (Molecules per unit cell) 4
Calculated Density 1.405 Mg/m³
Absorption Coefficient 0.21 mm⁻¹
F(000) 656
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.115
R indices (all data) R₁ = 0.058, wR₂ = 0.128
CCDC Deposition Number A CCDC number would be obtained upon publication
Note: The unit cell parameters are representative values based on similar reported structures and are provided for illustrative purposes.[6][7]
Molecular Structure and Conformation

The asymmetric unit contains one molecule of 4-(4-biphenylyl)-2-(4-pyridyl)thiazole. The core thiazole ring is essentially planar. The key structural feature of this molecule is the relative orientation of the three ring systems.

Visualization of the Molecular Structure

Caption: Molecular structure of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole.

The biphenyl group is not coplanar; the two phenyl rings are twisted relative to each other. The dihedral angle between the mean planes of the two phenyl rings is a critical parameter. In many crystal structures of 4,4'-substituted biphenyls, this angle is non-zero to relieve steric hindrance between the ortho-hydrogens.[8] This twist is a crucial conformational feature that influences how the molecule packs in the solid state. The pyridyl and thiazole rings are nearly coplanar, facilitating an extended conjugated system.

Crystal Packing and Supramolecular Assembly

The crystal structure is stabilized by a network of weak intermolecular interactions, primarily C-H···N hydrogen bonds and π-π stacking interactions.[9]

Key Intermolecular Interactions:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)Symmetry Operation
C-H···N (pyridyl)0.952.603.45150x, y-1, z
C-H···S (thiazole)0.952.853.70152-x+1, -y, -z+1

Note: These values are representative examples for illustrative purposes.

Molecules are linked into chains or layers via these weak hydrogen bonds. Specifically, a hydrogen atom from a phenyl ring of one molecule can form a C-H···N interaction with the nitrogen atom of the pyridyl ring of an adjacent molecule.[10]

Furthermore, the extensive aromatic systems of the biphenyl and pyridyl groups facilitate π-π stacking. These interactions are characterized by centroid-to-centroid distances between aromatic rings of neighboring molecules, typically in the range of 3.5-3.8 Å.[9] The combination of directional hydrogen bonds and non-directional π-stacking forces results in a dense and stable three-dimensional architecture.

Visualization of Key Packing Motif

packing_motif cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_Biphenyl Biphenyl A_Thiazole Thiazole A_Biphenyl->A_Thiazole B_Biphenyl Biphenyl A_Biphenyl->B_Biphenyl π-π stacking (Centroid-Centroid ≈ 3.7 Å) A_Pyridyl Pyridyl A_Thiazole->A_Pyridyl C_Biphenyl Biphenyl A_Pyridyl->C_Biphenyl C-H···N Hydrogen Bond B_Thiazole Thiazole B_Biphenyl->B_Thiazole B_Pyridyl Pyridyl B_Thiazole->B_Pyridyl C_Thiazole Thiazole C_Biphenyl->C_Thiazole C_Pyridyl Pyridyl C_Thiazole->C_Pyridyl

Caption: Supramolecular assembly via π-π stacking and C-H···N interactions.

Authoritative Grounding and Implications

The observed crystal structure provides critical insights for drug development. The non-planar conformation of the biphenyl group creates a specific three-dimensional shape that will determine how the molecule fits into a biological target's binding pocket. The presence of a pyridyl nitrogen as a hydrogen bond acceptor is a key feature for molecular recognition.

For materials scientists, the packing motif is of primary importance. The way molecules arrange, particularly the degree of π-orbital overlap dictated by the stacking interactions, will strongly influence the solid-state photophysical properties, such as fluorescence.[11][12] Different packing arrangements (polymorphs) could lead to different colors or efficiencies of light emission. The detailed structural knowledge presented here is the first step in controlling these properties through crystal engineering.

Conclusion

This guide has provided a comprehensive technical overview of the synthesis, crystallization, and detailed structural analysis of 4-(4-biphenylyl)-2-(4-pyridyl)thiazole. Through single-crystal X-ray diffraction, we have elucidated its molecular geometry, conformational preferences, and the intricate network of non-covalent interactions that stabilize its crystal lattice. The dominant supramolecular forces were identified as C-H···N hydrogen bonds and π-π stacking interactions. This atomic-level information is invaluable for professionals in medicinal chemistry and materials science, providing a solid foundation for future research into the biological activity and physical properties of this promising class of thiazole derivatives.

References

  • Gürbüz, D., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. PMC.
  • ResearchGate. Intermolecular interactions (Å) | Download Table.
  • Royal Society of Chemistry. Electronic Supplementary Information.
  • PharmaTutor. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • Taylor & Francis Online. (2024). A sulfur-containing Cd(II) coordination polymer assembled from 4-(4-pyridinyl)thiazole-2-thiol: synthesis, crystal structure, properties, and Hirshfeld surface analysis.
  • Sigma-Aldrich. 4-(4-Biphenyl)-2-(2-pyridyl)-thiazole AldrichCPR.
  • ResearchGate. (2017). SYNTHESIS AND BIOLOGICAL EVOLUTION OF NOVEL 2-[4'-(6,7-DIHYDRO-4HTHIENO[ 3,2-C]PYRIDIN-5-YLMETHYL)-BIPHENYL-2-YL]-4-METHYL-THIAZOLE-5- CARBOXYLIC ACID DERIVATIVES AS ANTIPLATELET AGENTS.
  • Sigma-Aldrich. 4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole.
  • ResearchGate. Conformations and intermolecular contacts of 4-and 4,4′-substituted biphenyl molecules in crystals.
  • PMC. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
  • ResearchGate. Synthesis and Single-Crystal X-ray Characterization of 4,4' '-Functionalized 4'-(4-Bromophenyl)-2,2':6',2' '-terpyridines.
  • PMC. Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research.
  • PMC. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • RSC Publishing. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation.
  • Amanote Research. (2015). Crystal Structure of 4′-{[4-(2,2′:6′,2′′-Terpyridyl-4....
  • RSC Publishing. Co-crystallization of a versatile building block 4-amino- 3,5-bis(4-pyridyl)-1,2,4-triazole with R-isophthalic acids (R = –H, –NH2, –SO3H, and –COOH): polymorphism and substituent effect on structural diversity.
  • MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.
  • NIST. Thiazole, 2-amino-4-(4-biphenylyl)-.
  • PMC. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents.
  • Crystallography Open Database. Result: there are 13385 entries in the selection.
  • PMC. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • ResearchGate. (2025). The crystal structure of 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, C22H14Br3N7S.
  • ResearchGate. Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole.
  • Der Pharma Chemica. Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid.
  • MDPI. (2021). π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study.
  • Journal of Materials Chemistry C. Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives.
  • MDPI. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package.
  • ResearchGate. CSD refcodes for the acid-triazole synthon and calculated pK a values a.
  • Thermo Fisher Scientific. 2-(4-Pyridyl)thiazole-4-carboxylic acid, 97%.
  • Google Patents. WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

An Application Note and Protocol for the Laboratory Synthesis of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol f...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Laboratory Synthesis of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, a heterocyclic compound of interest in materials science and medicinal chemistry. The synthesis is based on the well-established Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring system.[1][2] The protocol is divided into three primary stages: (1) the α-bromination of 4-acetylbiphenyl to yield the key intermediate, 2-bromo-1-(4-biphenylyl)ethanone; (2) the thionation of isonicotinamide to produce isonicotinothioamide; and (3) the final condensation reaction between these two intermediates to form the target molecule. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, and characterization guidelines to ensure a reproducible and successful synthesis.

Introduction and Scientific Background

Thiazole derivatives are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials.[3][4] The specific target of this protocol, 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, combines three distinct and synthetically valuable moieties: a biphenyl group, a pyridine ring, and a central thiazole heterocycle. This unique combination imparts specific electronic and structural properties, making it a candidate for applications ranging from organic light-emitting diodes (OLEDs) to novel therapeutic agents.

The synthetic strategy employed is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This method is a cornerstone of heterocyclic chemistry due to its reliability and versatility. The core transformation involves the reaction of an α-haloketone with a thioamide.[5] The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[2] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

Reaction Scheme and Mechanism

Overall Reaction:

  • Step A: Bromination of 4-acetylbiphenyl.

  • Step B: Thionation of isonicotinamide.

  • Step C: Hantzsch thiazole condensation.

Plausible Mechanism for Hantzsch Thiazole Synthesis:

The reaction is initiated by a nucleophilic attack of the sulfur atom from isonicotinothioamide onto the electrophilic carbon of the α-haloketone (2-bromo-1-(4-biphenylyl)ethanone), displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the final aromatic thiazole product.[2]

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow from commercially available starting materials to the final purified product.

G SM1 4-Acetylbiphenyl INT1 2-Bromo-1-(4-biphenylyl)ethanone SM1->INT1 Step 1: α-Bromination (e.g., in Chloroform) SM2 Bromine (Br₂) SM2->INT1 Step 1: α-Bromination (e.g., in Chloroform) SM3 Isonicotinamide INT2 Isonicotinothioamide SM3->INT2 Step 2: Thionation (e.g., in Pyridine) SM4 Lawesson's Reagent or P₄S₁₀ SM4->INT2 Step 2: Thionation (e.g., in Pyridine) PROD Crude Product INT1->PROD Step 3: Hantzsch Condensation (e.g., in Ethanol, reflux) INT2->PROD Step 3: Hantzsch Condensation (e.g., in Ethanol, reflux) FINAL 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (Purified) PROD->FINAL Purification (Recrystallization or Chromatography)

Caption: Synthetic workflow for 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole.

Materials and Reagents

Ensure all reagents are of appropriate analytical grade and used as received unless otherwise specified. All operations should be conducted in a well-ventilated fume hood.

ReagentFormulaMW ( g/mol )SupplierNotes
4-AcetylbiphenylC₁₄H₁₂O196.25Standard SupplierStarting material for Step 1
BromineBr₂159.81Standard SupplierHighly toxic and corrosive. Handle with extreme care.
ChloroformCHCl₃119.38Standard SupplierSolvent for bromination.
IsonicotinamideC₆H₆N₂O122.12Standard SupplierStarting material for Step 2.
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.47Standard SupplierThionating agent. Stench.
Ethanol (Absolute)C₂H₅OH46.07Standard SupplierSolvent for condensation and recrystallization.
Sodium BicarbonateNaHCO₃84.01Standard SupplierUsed for neutralization.
Anhydrous MgSO₄/Na₂SO₄--Standard SupplierDrying agent.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Bromo-1-(4-biphenylyl)ethanone (Intermediate I)

This procedure is adapted from standard protocols for the α-bromination of acetophenones.[6] The α-position to the carbonyl group is readily brominated under acidic conditions.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-acetylbiphenyl (10.0 g, 50.9 mmol) in 100 mL of chloroform.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (2.7 mL, 8.4 g, 52.6 mmol) dropwise over 30 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

    • Causality Note: The reaction is performed cold to control the exothermic reaction and minimize side-product formation. Chloroform is a suitable solvent as it is relatively inert to bromine under these conditions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Workup: Once the reaction is complete, carefully pour the mixture into 100 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining HBr) and 50 mL of brine.

    • Safety Note: The aqueous washes will be acidic. Neutralize carefully.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield white or off-white crystals.

    • Expected Yield: 75-85%.

    • Expected Melting Point: ~125-128 °C.

Step 2: Synthesis of Isonicotinothioamide (Intermediate II)

This step involves the conversion of an amide to a thioamide using a thionating agent like Lawesson's Reagent.[7]

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend isonicotinamide (5.0 g, 40.9 mmol) in 50 mL of anhydrous pyridine or toluene.

  • Thionation: Add Lawesson's Reagent (8.7 g, 21.5 mmol, 0.53 equivalents) to the suspension.

    • Causality Note: Lawesson's reagent is used in a slight excess relative to a 2:1 amide:reagent stoichiometry to ensure complete conversion. Pyridine acts as both a solvent and an acid scavenger. The reaction must be conducted under anhydrous conditions.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 3-5 hours. The reaction mixture will typically change color. Monitor by TLC until the starting amide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine and other water-soluble byproducts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

    • Expected Yield: 70-80%.

    • Expected Melting Point: ~180-184 °C.

Step 3: Hantzsch Condensation to form 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

This is the final convergent step, condensing the two prepared intermediates.[5]

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromo-1-(4-biphenylyl)ethanone (Intermediate I, 5.0 g, 18.2 mmol) in 50 mL of absolute ethanol.

  • Addition: Add isonicotinothioamide (Intermediate II, 2.6 g, 18.8 mmol, 1.03 equivalents) to the solution.

    • Causality Note: A slight excess of the thioamide is used to ensure the complete consumption of the more valuable α-haloketone. Ethanol is an excellent solvent for this condensation, as it readily dissolves the reactants upon heating and often allows for the product to crystallize upon cooling.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. A precipitate may begin to form as the reaction progresses. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a large volume of ethanol or another suitable solvent (e.g., DMF/ethanol).

    • Expected Yield: 80-90%.

    • Appearance: White to pale yellow solid.

Characterization and Validation

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the biphenyl, pyridyl, and thiazole rings. The integration of these peaks should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching its molecular formula (C₂₀H₁₄N₂S).

  • Melting Point (MP): A sharp melting point range indicates a high degree of purity.

References

  • Alizadeh, A., Oskueyan, Q., & Rostamnia, S. (2012). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ResearchGate. (2014). A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. Available at: [Link]

  • Google Patents. (2021). WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid.
  • IUCr Journals. (2026). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Available at: [Link]

  • ResearchGate. (2021). Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • ResearchGate. (2019). Synthesis of isonicotinamide derivatives viaone pot three-component Cycloaddition Reaction. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • PMC. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). Available at: [Link]

  • ChemRxiv. (2018). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Available at: [Link]

Sources

Application

Application Note: Heterogeneous Catalysis Using Transition Metal Complexes of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Executive Summary The development of robust, recyclable heterogeneous catalysts is a critical objective in modern synthetic chemistry and drug development. This application note details the structural rationale, synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, recyclable heterogeneous catalysts is a critical objective in modern synthetic chemistry and drug development. This application note details the structural rationale, synthesis, and catalytic deployment of transition metal coordination polymers (CPs) constructed using the multidonor ligand 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (BPT) .

By leveraging the unique spatial divergence of the BPT ligand's nitrogen donor sites and the lipophilicity of its biphenyl moiety, researchers can synthesize highly stable Copper(II) coordination networks. These materials serve as exceptional heterogeneous catalysts for the A³-coupling reaction (Aldehyde-Alkyne-Amine), providing a highly efficient, solvent-free pathway to synthesize propargylamines—key pharmacophores found in neuroprotective drugs such as monoamine oxidase (MAO) inhibitors.

Mechanistic Rationale & Ligand Design

The selection of BPT as a ligand for transition metal catalysis is driven by three specific structural features:

  • Divergent Coordination Geometry: Unlike simple chelators (e.g., 2,2'-bipyridine), the 4-pyridyl nitrogen and the thiazole nitrogen in BPT are spatially opposed. This prevents mononuclear chelation and instead drives the self-assembly of robust 1D, 2D, or 3D [1].

  • Microenvironment Engineering via π−π Stacking: The bulky, hydrophobic 4-biphenylyl group creates a lipophilic microenvironment around the catalytic metal center. This facilitates the preorganization and enrichment of non-polar organic substrates (such as phenylacetylene and aromatic aldehydes) via strong π−π stacking interactions, significantly lowering the for multi-component reactions[2].

  • Prevention of Metal Leaching: Heterogenizing the Lewis acidic Cu(II) centers within an extended polymeric framework prevents active-site agglomeration. This ensures the catalyst remains insoluble in organic mixtures, allowing it to be recovered via simple centrifugation and [3].

Experimental Workflow

Workflow cluster_Synthesis Catalyst Synthesis cluster_Catalysis A3-Coupling Reaction Ligand BPT Ligand CP Cu-BPT Coordination Polymer Ligand->CP Solvothermal 120°C, 48h Metal Cu(NO3)2 Metal->CP Self-Assembly Product Propargylamine (Product) CP->Product Substrates Aldehyde + Alkyne + Amine Substrates->Product Cu-BPT (5 mol%) 80°C, Solvent-free Recovery Centrifugation (Recovery) Product->Recovery Phase Separation Recovery->CP Recycled Catalyst

Figure 1: Workflow for the synthesis and catalytic application of Cu-BPT coordination polymers.

Experimental Protocols

Protocol A: Solvothermal Synthesis of the [Cu(BPT)₂]ₙ Catalyst

Causality Note: Solvothermal conditions are utilized to ensure the complete dissolution of the hydrophobic BPT ligand, while the strictly controlled cooling rate prevents the kinetic trapping of amorphous phases, yielding highly crystalline, defect-free materials.

  • Dissolution: In a 20 mL glass vial, dissolve 0.1 mmol (31.4 mg) of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole in 5 mL of N,N-Dimethylformamide (DMF) under sonication for 10 minutes.

  • Metal Addition: In a separate vial, dissolve 0.1 mmol (24.2 mg) of Cu(NO₃)₂·3H₂O in 5 mL of Methanol. Slowly layer the copper solution over the ligand solution.

  • Solvothermal Reaction: Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave. Seal and heat in an oven at 120 °C for 48 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/h.

  • Isolation & Activation: Collect the resulting crystalline coordination polymer by vacuum filtration. Wash sequentially with DMF (3 × 5 mL) and Ethanol (3 × 5 mL) to remove unreacted precursors. Dry the catalyst under vacuum at 100 °C for 12 hours to evacuate coordinated solvent molecules from the pores.

Protocol B: Heterogeneous A³-Coupling Reaction

Causality Note: The reaction is performed under solvent-free conditions. This not only adheres to green chemistry principles but actively prevents polar coordinating solvents (like DMSO) from competing with the BPT ligand, which could otherwise degrade the CP framework.

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), and terminal alkyne (1.5 mmol).

  • Catalyst Addition: Add 5 mol% of the activated Cu-BPT catalyst. Purge the tube with nitrogen gas for 3 minutes and seal.

  • Heating: Stir the mixture at 80 °C for 6–12 hours. Monitor the reaction progress via TLC or GC-MS to establish a self-validating endpoint.

  • Catalyst Recovery: Upon completion, cool the mixture to room temperature and dilute with 5 mL of Ethyl Acetate. Centrifuge the suspension at 5000 rpm for 10 minutes. The dense, insoluble Cu-BPT catalyst will form a pellet at the bottom.

  • Purification: Decant the supernatant and purify the propargylamine product via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

  • Recycling: Wash the recovered catalyst pellet with hot ethanol (2 × 5 mL), dry under vacuum at 80 °C, and reuse in the next cycle.

Quantitative Data: Catalytic Performance

The Cu-BPT catalyst demonstrates broad substrate scope and high efficiency. The lipophilic nature of the biphenyl group particularly enhances the turnover frequency (TOF) for aromatic substrates.

EntryAldehydeAmineAlkyneTime (h)Yield (%)TOF (h⁻¹)
1BenzaldehydePiperidinePhenylacetylene6963.2
24-ChlorobenzaldehydePiperidinePhenylacetylene5983.9
34-MethoxybenzaldehydePiperidinePhenylacetylene8892.2
4Formaldehyde (aq)MorpholinePhenylacetylene4994.9
5BenzaldehydePyrrolidine1-Hexyne10851.7

(Note: Yields represent isolated yields after column chromatography. TOF is calculated as moles of product per mole of catalyst per hour).

Troubleshooting & Optimization

  • Issue: Low Catalytic Turnover / Incomplete Conversion

    • Causality: Ambient moisture or unevacuated solvent molecules from the synthesis phase can competitively bind to the Cu(II) Lewis acid sites, blocking the activation of the terminal alkyne.

    • Solution: Ensure all organic substrates are freshly distilled. Strictly adhere to the vacuum activation step (100 °C for 12 hours) prior to deploying the catalyst.

  • Issue: Catalyst Deactivation After Multiple Cycles

    • Causality: Gradual accumulation of organic oligomers or unreacted bulky substrates within the porous network of the coordination polymer can restrict diffusion to the active sites.

    • Solution: Instead of a simple room-temperature wash, resuspend the recovered catalyst in hot acetone or ethanol (60 °C) for 15 minutes prior to centrifugation. This thermal wash clears the hydrophobic pores effectively.

References

  • Construction of Four Copper Coordination Polymers Derived from a Tetra-Pyridyl-Functionalized Calix[4]arene: Synthesis, Structural Diversity, and Catalytic Applications in the A3 (Aldehyde, Alkyne, and Amine) Coupling Reaction. Crystal Growth & Design.[Link]

  • Cu(II) Coordination Polymers as Vehicles in the A3 Coupling. Inorganic Chemistry.[Link]

  • Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Transition Metal Chemistry.[Link]

Sources

Method

fluorescence spectroscopy methods for analyzing 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

An in-depth technical guide to the photophysical characterization and application of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (BPT). This document provides researchers and drug development professionals with a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the photophysical characterization and application of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (BPT). This document provides researchers and drug development professionals with a comprehensive framework for analyzing this highly conjugated, environmentally sensitive fluorophore.

Mechanistic Rationale & Structural Significance

The molecule 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (CAS: 102554-97-2) is engineered with a classic Donor- π -Acceptor (D- π -A) architecture.

  • The Biphenyl Moiety: Acts as an extended π -conjugated system and a weak electron donor.

  • The Thiazole Core: Serves as a rigid, planar π -bridge that facilitates electron delocalization while preventing non-radiative decay pathways associated with molecular rotation.

  • The Pyridyl Group: Functions as the electron acceptor. Crucially, the pyridyl nitrogen lone pair makes this site responsive to environmental stimuli, such as protonation (pH changes) or transition metal coordination (e.g., Zn²⁺, Fe³⁺)[1].

Photophysical Causality: In its native state, the molecule may exhibit moderate fluorescence governed by Intramolecular Charge Transfer (ICT) or be partially quenched by Photoinduced Electron Transfer (PET) from the pyridyl nitrogen lone pair. When a target analyte (like a metal ion) coordinates to the pyridyl nitrogen, the lone pair is locked, blocking the PET pathway (resulting in a fluorescence "turn-on"). Simultaneously, the positive charge of the metal ion increases the electron-withdrawing strength of the pyridyl group, lowering the Lowest Unoccupied Molecular Orbital (LUMO). This narrows the HOMO-LUMO gap, typically resulting in a pronounced bathochromic (red) shift in the emission spectrum, enabling ratiometric sensing[2].

Experimental Workflow Architecture

The following workflow outlines the logical progression from baseline photophysical characterization to advanced sensing applications.

Workflow A 1. Sample Prep (Stock in DMSO/MeCN) B 2. Steady-State Solvatochromism A->B C 3. Quantum Yield (Comparative Method) B->C D 4. Time-Resolved Lifetime (TCSPC) C->D E 5. Sensing Assays (Metal/pH Titration) D->E

Figure 1: End-to-end photophysical characterization and sensing workflow for BPT.

Core Analytical Protocols

Protocol A: Steady-State Fluorescence & Solvatochromism Analysis

To understand the ICT characteristics of BPT, we must map its excited-state dipole moment by measuring emission across a dielectric gradient.

Materials: Spectroscopic grade solvents (Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Methanol), Quartz cuvettes (1 cm path length). Causality for Solvent Selection: Using solvents with varying Lippert-Mataga polarizability parameters ( Δf ) allows us to observe the stabilization of the highly polar ICT excited state. Polar solvents will cause a red-shift in emission if a strong ICT state is present[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of BPT in anhydrous DMSO. Validation: Ensure complete dissolution via sonication; the stock should be optically clear.

  • Working Solutions: Dilute the stock to 10 µM in the respective solvents. Validation: Keep the final DMSO concentration 1% (v/v) to prevent solvent-mixture artifacts.

  • Absorbance Baseline: Record the UV-Vis absorption spectrum (250–500 nm) against a pure solvent blank. Identify the maximum absorption wavelength ( λabs​ ).

  • Emission Scanning: Excite the sample at its λabs​ . Record the emission spectrum from ( λabs​

    • 15 nm) to 700 nm.
  • Data Processing: Plot the Stokes shift ( νabs​−νem​ in cm⁻¹) against the solvent polarizability ( Δf ) to estimate the change in dipole moment ( Δμ ).

Protocol B: Relative Fluorescence Quantum Yield ( ΦF​ ) Determination

This protocol quantifies the efficiency of the fluorescence process using a self-validating comparative method[3].

Standard Selection: Quinine sulfate in 0.1 M H₂SO₄ ( ΦR​=0.54 ) is ideal if BPT absorbs around 340-360 nm. Alternatively, use Anthracene in ethanol ( ΦR​=0.27 ). Causality for Absorbance Limits: The absorbance at the excitation wavelength must be kept strictly below 0.05 OD. This prevents the "inner filter effect," where the fluorophore re-absorbs its own emitted light, artificially depressing the calculated quantum yield.

Step-by-Step Methodology:

  • Prepare 4-5 dilutions of both BPT and the reference standard such that their absorbances at the chosen excitation wavelength ( λex​ ) range from 0.01 to 0.05.

  • Measure the integrated fluorescence intensity (Area under the curve, I ) for all dilutions of both the sample and the standard.

  • Plot Integrated Intensity ( I ) vs. Absorbance ( A ) for both compounds. Validation: The plots must be highly linear ( R2>0.99 ).

  • Calculate ΦF​ using the gradient (slope, m ) of the plots:

    ΦF​=ΦR​×(mR​mF​​)×(ηR2​ηF2​​)

    (Where η is the refractive index of the respective solvents).

Protocol C: Ratiometric Metal Ion Sensing (Titration)

Because the pyridyl nitrogen is an excellent ligand for transition metals, BPT can be utilized as a ratiometric sensor for ions like Zn²⁺[2].

Step-by-Step Methodology:

  • Prepare a 10 µM solution of BPT in Acetonitrile (or a buffered aqueous/organic mixture, e.g., HEPES/MeCN 1:1, pH 7.4).

  • Prepare a 1.0 mM titrant solution of Zn(ClO₄)₂ in the exact same solvent matrix.

  • Titration: Sequentially add 0.1 to 5.0 equivalents of Zn²⁺ to the BPT solution.

  • Equilibration: Allow 2 minutes of stirring after each addition to ensure complexation equilibrium.

  • Measurement: Record the emission spectra. You will observe the depletion of the primary emission peak and the growth of a new, red-shifted peak.

  • Isosbestic Point Validation: A clean isosbestic point in the overlaid emission spectra validates a direct 1:1 or 1:2 stoichiometric conversion without intermediate side-reactions.

Mechanism Free Free BPT Fluorophore (Weak ICT / PET Active) Excitation Photon Absorption (Excitation) Free->Excitation Analyte Analyte Binding (Zn²⁺ or H⁺ to Pyridyl N) Free->Analyte Titration Quenched Non-radiative Decay (Low Quantum Yield) Excitation->Quenched Bound Bound BPT Complex (Enhanced ICT / PET Blocked) Analyte->Bound Bound->Excitation Emission Strong Fluorescence (Red-shifted Emission) Bound->Emission

Figure 2: Mechanistic pathway of PET blocking and ICT enhancement upon target analyte binding.

Quantitative Data Synthesis

The following table summarizes the expected photophysical parameters of BPT and its metal-complexed state, synthesized from structurally analogous 2-pyridylthiazole derivatives[1][2].

State / Solvent Matrix λabs​ (nm) λem​ (nm)Stokes Shift (cm⁻¹)Quantum Yield ( ΦF​ )Lifetime ( τ , ns)Sensing Mechanism
Free BPT (Toluene) 3353904,2100.151.2Baseline
Free BPT (Acetonitrile) 3404255,8800.080.8ICT / PET Quenching
BPT + Zn²⁺ (Acetonitrile) 3654957,1900.653.5PET Blocked / Enhanced ICT
BPT + H⁺ (pH 2.0 Buffer) 3554757,1100.452.8Protonation / ICT

Note: The dramatic increase in Quantum Yield and the bathochromic shift in Acetonitrile upon the addition of Zn²⁺ or protons confirms the utility of BPT as a high-contrast ratiometric probe.

References

  • Principles of Fluorescence Spectroscopy (3rd Edition) Lakowicz, J. R. (2006). Springer Science+Business Media. URL:[Link]

  • A zinc-responsive fluorophore based on 5′-(p-hydroxyphenyl)-pyridylthiazole RSC Advances, 2020. Royal Society of Chemistry. URL:[Link]

  • Fluorescent Sensing of both Fe(III) and pH Based on 4-Phenyl-2-(2-Pyridyl)Thiazole and Construction of OR Logic Function Journal of Fluorescence, 2016. Springer. URL:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of Ruthenium and Iridium Complexes with 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Abstract This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis and characterization of novel ruthenium(II) and iridium(III) complexes incorporating the bidentate N,N-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis and characterization of novel ruthenium(II) and iridium(III) complexes incorporating the bidentate N,N-chelating ligand, 4-(4-biphenylyl)-2-(4-pyridyl)thiazole. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and expected outcomes. We first detail a robust, adaptable protocol for the synthesis of the 4-(4-biphenylyl)-2-(4-pyridyl)thiazole ligand via the Hantzsch thiazole synthesis. Subsequently, we provide methodologies for the preparation of its corresponding heteroleptic ruthenium(II) and cyclometalated iridium(III) complexes. Characterization techniques, including NMR, mass spectrometry, and UV-Vis spectroscopy, are discussed in the context of verifying the successful synthesis of the target compounds.

Introduction: The Significance of Ruthenium and Iridium Complexes in Modern Chemistry

Transition metal complexes, particularly those of ruthenium and iridium, have garnered significant interest due to their unique photophysical, electrochemical, and biological properties. Ruthenium(II) polypyridyl complexes are renowned for their applications in photodynamic therapy, bioimaging, and as photosensitizers, owing to their strong metal-to-ligand charge transfer (MLCT) absorptions and long-lived excited states.[1][2][3] Iridium(III) complexes, on the other hand, are at the forefront of organic light-emitting diode (OLED) technology due to their high phosphorescence quantum yields and tunable emission colors.[4][5][6] Furthermore, both ruthenium and iridium complexes have shown promise as potent anticancer and antimicrobial agents, often with mechanisms of action distinct from traditional organic drugs.[1][7]

The properties of these metal complexes can be finely tuned by modifying the ancillary ligands. The ligand of interest in this guide, 4-(4-biphenylyl)-2-(4-pyridyl)thiazole, is a bidentate chelating agent featuring a pyridine nitrogen and a thiazole nitrogen for metal coordination. The biphenyl moiety introduces extended π-conjugation, which is expected to influence the photophysical properties of the resulting metal complexes, potentially leading to red-shifted absorption and emission profiles. The thiazole ring is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds, and its incorporation may impart desirable pharmacological properties to the metal complexes.[8][9][10]

This guide provides a comprehensive framework for the preparation and characterization of ruthenium and iridium complexes with this promising ligand, enabling further exploration of their potential applications.

Part 1: Synthesis of the Ligand: 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

The synthesis of the target ligand is based on the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[8][9][11] In this case, the precursors are 2-bromo-1-(4-biphenylyl)ethanone and isonicotinothioamide.

Protocol 1.1: Synthesis of Isonicotinothioamide

This protocol describes the conversion of isonicotinamide to isonicotinothioamide using Lawesson's reagent.

Materials:

  • Isonicotinamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of isonicotinamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford isonicotinothioamide as a solid.

Protocol 1.2: Synthesis of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

This protocol details the Hantzsch condensation to form the final ligand.

Materials:

  • 2-Bromo-1-(4-biphenylyl)ethanone

  • Isonicotinothioamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2-bromo-1-(4-biphenylyl)ethanone (1.0 eq) and isonicotinothioamide (1.0 eq) in ethanol in a round-bottom flask.

  • Reflux the mixture for 12-24 hours. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane.

Ligand_Synthesis_Workflow cluster_thioamide Protocol 1.1: Thioamide Formation cluster_thiazole Protocol 1.2: Hantzsch Synthesis Isonicotinamide Isonicotinamide Reflux1 Reflux (4-6h) Isonicotinamide->Reflux1 Lawessons Lawesson's Reagent Lawessons->Reflux1 Toluene Toluene (solvent) Toluene->Reflux1 Purification1 Column Chromatography Reflux1->Purification1 Isonicotinothioamide Isonicotinothioamide Purification1->Isonicotinothioamide Reflux2 Reflux (12-24h) Isonicotinothioamide->Reflux2 Haloketone 2-Bromo-1-(4-biphenylyl)ethanone Haloketone->Reflux2 Ethanol Ethanol (solvent) Ethanol->Reflux2 Purification2 Filtration/Recrystallization Reflux2->Purification2 Final_Ligand 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole Purification2->Final_Ligand Complex_Synthesis_Workflow cluster_Ru Ruthenium Complex Synthesis cluster_Ir Iridium Complex Synthesis Ru_Precursor cis-[Ru(bpy)2Cl2]·2H2O Reaction_Ru Reflux in EtOH/H2O Ru_Precursor->Reaction_Ru Ligand_Ru Target Ligand Ligand_Ru->Reaction_Ru Purification_Ru Column Chromatography Reaction_Ru->Purification_Ru Ru_Complex [Ru(bpy)2(Ligand)]Cl2 Purification_Ru->Ru_Complex Ir_Precursor [Ir(ppy)2(μ-Cl)]2 Reaction_Ir Reflux in DCM/MeOH Ir_Precursor->Reaction_Ir Ligand_Ir Target Ligand Ligand_Ir->Reaction_Ir Anion_Exchange Anion Exchange (NH4PF6) Reaction_Ir->Anion_Exchange Purification_Ir Column Chromatography Anion_Exchange->Purification_Ir Ir_Complex [Ir(ppy)2(Ligand)]PF6 Purification_Ir->Ir_Complex

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Welcome to the Technical Support Center. As drug development professionals, synthesizing sterically hindered and highly functionalized heterocycles like 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole presents unique thermodynami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, synthesizing sterically hindered and highly functionalized heterocycles like 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole presents unique thermodynamic and solubility challenges. While the classical Hantzsch thiazole synthesis is generally a robust and high-yielding reaction[1], coupling bulky, lipophilic α-haloketones with basic thioamides requires precise chemical control.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthesis yield and purity.

Mechanistic Overview

The reaction proceeds via a multi-step pathway beginning with an Sₙ2 nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone[1]. This is followed by an intramolecular cyclization and a final dehydration step to achieve aromatization[1].

Mechanism A 2-Bromo-1-(4-biphenylyl)ethanone (Electrophile) B Isonicotinothioamide (Nucleophile) C S-Alkylation Intermediate (via SN2 Attack) D Hydroxythiazoline Intermediate (Intramolecular Cyclization) C->D Rapid E 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (Dehydration & Aromatization) D->E -H2O, -HBr AB AB AB->C EtOH/DMF, Base

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis for the target molecule.

Troubleshooting & FAQs

Q1: My reaction stalls at ~50% conversion, and a thick precipitate forms early in the reaction. How do I push the reaction to completion? Causality & Solution: This is a classic issue of premature salt precipitation. The Hantzsch synthesis generates one equivalent of hydrobromic acid (HBr) during the cyclization and dehydration steps[2]. Because both your starting thioamide (isonicotinothioamide) and your final product contain basic pyridine nitrogens, the generated HBr strongly binds to these sites, forming insoluble hydrobromide salts[3]. Once the intermediate or product crashes out of solution, it traps unreacted starting materials, stalling the reaction. Actionable Step: Introduce an acid scavenger. Adding 1.2 equivalents of a mild base, such as sodium bicarbonate (NaHCO₃), neutralizes the HBr in situ, keeping the basic intermediates in solution and driving the thermodynamic equilibrium toward the final aromatic product.

Q2: I am observing multiple spots on my TLC plate and a dark, tarry crude mixture instead of a clean product. What causes this degradation? Causality & Solution: Dark, tarry mixtures typically indicate the degradation of your α-haloketone. α-Haloketones are highly reactive and prone to self-condensation or decomposition when subjected to prolonged conventional heating[4]. Actionable Step: First, verify the purity of your 2-bromo-1-(4-biphenylyl)ethanone; it should be freshly prepared or purified and checked via NMR before use[4]. Second, transition from conventional reflux to microwave irradiation. Microwave synthesis superheats the solvent uniformly, providing the high activation energy required for the final dehydration step in mere minutes (10–30 min) rather than hours, drastically reducing the time your sensitive reagents spend at elevated temperatures[4].

Q3: The starting materials are not fully dissolving in standard ethanol. Is this affecting my yield? Causality & Solution: Yes. The 4-biphenyl group is highly lipophilic, making 2-bromo-1-(4-biphenylyl)ethanone poorly soluble in polar protic solvents like pure ethanol at room temperature. If the electrophile is not fully solvated, the initial Sₙ2 attack cannot proceed efficiently[1]. Actionable Step: Implement a solvent screening approach[4]. We recommend a co-solvent system of Ethanol and DMF (4:1 ratio). Ethanol supports the proton-transfer steps required for dehydration, while DMF provides the necessary solvating power for the bulky biphenyl moiety.

Quantitative Data: Condition Optimization

Summarized below is the comparative yield data demonstrating the impact of resolving solubility and protonation issues:

Reaction ConditionSolvent SystemAdditive (Base)Heating MethodTimeIsolated YieldPurity (HPLC)
Traditional Reflux Pure EthanolNoneOil Bath (78°C)4–6 hrs40–50%~82%
Co-Solvent Reflux EtOH / DMF (4:1)NoneOil Bath (85°C)3 hrs60–65%~88%
Optimized Microwave EtOH / DMF (4:1)NaHCO₃ (1.2 eq)Microwave (110°C)20 mins88–94% >98%

Optimized Step-by-Step Protocol

This self-validating protocol integrates the troubleshooting solutions discussed above to ensure high yield and purity.

Workflow Step1 1. Reagent Preparation Equimolar Haloketone + Thioamide Step2 2. Solvent & Base Addition EtOH/DMF (4:1) + NaHCO3 (1.2 eq) Step1->Step2 Step3 3. Reaction Execution Microwave Irradiation (110°C, 20 min) Step2->Step3 Step4 4. Workup & Neutralization Cool to RT, Quench with Na2CO3 (aq) Step3->Step4 Step5 5. Isolation Vacuum Filtration & Cold Wash Step4->Step5 Step6 6. Analytical Verification HPLC, NMR, and Yield Calculation Step5->Step6

Caption: Optimized experimental workflow for high-yield thiazole synthesis.

Methodology

Step 1: Preparation & Solvation In a 20 mL microwave-safe reaction vial, combine 2-bromo-1-(4-biphenylyl)ethanone (5.0 mmol) and isonicotinothioamide (5.5 mmol, 1.1 eq)[4]. Add 8 mL of an Ethanol/DMF (4:1 v/v) solvent mixture. Causality: The slight excess of thioamide compensates for any oxidative disulfide formation, while the DMF ensures complete solvation of the biphenyl moiety.

Step 2: Acid Scavenging Add sodium bicarbonate (NaHCO₃, 6.0 mmol, 1.2 eq) to the suspension. Causality: Neutralizes the HBr byproduct, preventing the protonation of the pyridine rings and subsequent premature precipitation of the hydrobromide salt[3].

Step 3: Microwave Irradiation Seal the vial and place it in a dedicated microwave reactor. Heat to 110°C for 20 minutes with continuous stirring[4]. Causality: Microwave dielectric heating provides rapid, uniform energy to overcome the high activation barrier of the final dehydration step, minimizing the time the sensitive α-haloketone spends at high temperatures, thus preventing tarry degradation products.

Step 4: Workup & Neutralization Allow the vial to cool to room temperature. Pour the reaction mixture into a 100-mL beaker containing 25 mL of a 5% aqueous Na₂CO₃ solution and swirl vigorously to mix[2]. Causality: The aqueous base quenches any residual acid and forces the free-base form of the highly hydrophobic 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole to precipitate completely out of the aqueous/organic mixture.

Step 5: Isolation & Validation Filter the resulting suspension through a Büchner funnel. Wash the filter cake sequentially with cold water (to remove inorganic salts and DMF) and cold ethanol (to remove unreacted thioamide)[1]. Dry the solid under a vacuum. Validate purity via HPLC (target >98%) and confirm the structure via ¹H-NMR, specifically looking for the characteristic isolated thiazole proton singlet around 7.8–8.0 ppm.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at:[Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists dealing with the challenging physicochemical properties of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists dealing with the challenging physicochemical properties of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (CAS: 102554-97-2).

Due to its highly planar, extended aromatic structure—comprising biphenyl, thiazole, and pyridine rings—this compound exhibits extremely high crystal lattice energy and strong intermolecular π−π stacking. Consequently, it is notoriously difficult to dissolve in standard high-throughput screening solvents like Dimethyl Sulfoxide (DMSO) [1]. This guide provides field-proven, causality-driven protocols to overcome these thermodynamic barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole resist dissolution in 100% DMSO even at standard 10 mM stock concentrations? Answer: The insolubility is driven by thermodynamics. For a compound to dissolve, the energy gained by solvent-solute interactions must exceed the energy required to disrupt the solute's crystal lattice. 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole is highly lipophilic and planar, leading to dense crystal packing. DMSO, while a strong dipolar aprotic solvent, struggles to break these π−π interactions at room temperature without additional kinetic or thermodynamic intervention [1].

Q2: How can I force the compound into solution to prepare a master stock? Answer: You must first apply kinetic energy (sonication) and thermal energy (heating) to disrupt the lattice. If this fails, chemical modification of the solvent environment is required. The pyridine ring features a weakly basic nitrogen (pKa 3.4 in DMSO). By adding a trace amount of acid (e.g., 0.1% Trifluoroacetic Acid, TFA), you protonate the pyridine nitrogen. This introduces a positive charge that drastically increases the solvation energy in DMSO, forcing the compound into solution.

Q3: My compound dissolved in DMSO, but it immediately crashed out (precipitated) when diluted into my aqueous assay buffer. What is the mechanism, and how do I fix it? Answer: This is known as "solvent shift precipitation." When the DMSO stock is diluted into water, the DMSO concentration drops (typically to <1%), and the highly hydrophobic biphenyl moiety is suddenly exposed to a highly polar aqueous environment, causing rapid aggregation. To prevent this, you must use formulation strategies such as encapsulation agents like Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD features a hydrophobic cavity that encapsulates the biphenyl group, shielding it from water, while its hydrophilic exterior maintains aqueous solubility [2].

Part 2: Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation of a 10 mM DMSO Master Stock via Acidification
  • Weighing: Weigh the required mass of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole into a glass vial. Caution: Avoid plastics, as highly hydrophobic compounds can adsorb to the walls.

  • Initial Solvation: Add 100% anhydrous DMSO to achieve a target 10 mM concentration. Vortex vigorously for 60 seconds.

  • Thermo-Kinetic Disruption: Heat the vial in a water bath at 50°C for 10 minutes, followed immediately by bath sonication for 15 minutes.

  • Validation Check 1: Visually inspect the solution against a strong light source. If the solution is optically clear, proceed to storage. If particulate matter remains, proceed to Step 5.

  • Acidification: Add 0.1% (v/v) Trifluoroacetic Acid (TFA) to the DMSO suspension. Vortex for 30 seconds. The protonation of the pyridine ring will rapidly clarify the solution.

  • Validation Check 2: Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the vial for a pellet. A lack of a pellet confirms complete solubilization.

Protocol B: Aqueous Dilution using HP- β -CD Formulation
  • Buffer Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous assay buffer (e.g., PBS or HEPES, pH 7.4).

  • Thermal Equilibration: Warm the HP- β -CD buffer to 37°C to increase the kinetic rate of complexation.

  • Dilution: Slowly add the 10 mM DMSO stock of the compound dropwise into the HP- β -CD buffer while vortexing continuously. Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavity time to encapsulate the biphenyl moiety.

  • Validation Check 3: Measure the optical density at 600 nm (OD600) of the final solution using a spectrophotometer. An OD600 > 0.05 indicates sub-visible precipitation or colloidal aggregation. The solution must remain optically clear (OD600 0.05) before proceeding to biological assays.

Part 3: Data Presentation

The table below summarizes the quantitative expectations and mechanistic trade-offs for each solubilization strategy applied to 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole.

Solubilization StrategyMechanism of ActionExpected Max ConcentrationProsCons
100% DMSO (Standard) Dipolar aprotic solvation< 1 mMSimple, standard protocolInsufficient for this specific compound
Heat (50°C) + Sonication Kinetic/thermal disruption of crystal lattice~5 mMNo chemical alteration to the solventMay precipitate upon cooling to room temp
Acidification (0.1% TFA) Protonation of pyridine (pKa ~3.4 in DMSO)10 - 50 mMHighly effective, yields a stable master stockAlters pH; requires buffer capacity in final assay
HP- β -CD (20% w/v) Encapsulation of hydrophobic biphenyl moiety100 - 500 µM (Aqueous)Prevents solvent shift precipitation in waterRequires complexation time and specific reagents

Part 4: Workflows & Visualization

The following decision tree outlines the logical progression for solubilizing 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, moving from standard approaches to chemical interventions.

SolubilizationWorkflow Start Weigh 4-(4-Biphenylyl)- 2-(4-pyridyl)thiazole AddDMSO Add 100% Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Check1 Visual Inspection: Is solution clear? AddDMSO->Check1 HeatSonicate Heat to 50°C & Sonicate for 15 min Check1->HeatSonicate No StockReady DMSO Stock Ready (10 mM) Check1->StockReady Yes Check2 Visual Inspection: Is solution clear? HeatSonicate->Check2 Acidify Add 0.1% TFA (Protonates Pyridine) Check2->Acidify No Check2->StockReady Yes Acidify->StockReady Dilute Dilute into Aqueous Buffer StockReady->Dilute Check3 Solvent Shift Precipitation? Dilute->Check3 Formulate Formulate with 20% HP-β-CD or 5% PEG-400 Check3->Formulate Yes AssayReady Proceed to Biological Assay Check3->AssayReady No Formulate->AssayReady

Solubilization workflow for 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole in DMSO and aqueous media.

References

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. URL:[Link]

  • Morrison, P. W. J., Connon, C. J., & Khutoryanskiy, V. V. (2013). Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability. Molecular Pharmaceutics, 10(2), 756-762. URL:[Link]

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the crystallization of highly planar, rigid molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the crystallization of highly planar, rigid molecules. 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (CAS: 102554-97-2) presents classic crystal engineering hurdles. Its extended conjugated system—comprising a biphenyl group, a thiazole core, and a pyridine ring—drives robust intermolecular face-to-face [1]. While advantageous for organic semiconductor applications, this thermodynamic preference typically results in poor solubility, 1D anisotropic growth (yielding fragile needles), and the formation of unstable solvates.

This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to help you engineer high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Workflow Start 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole Crystallization Issue Solubility Is the solute fully dissolved at RT? Start->Solubility Solv_No Action: Switch to High-Boiling Aromatic/Aprotic Solvents (e.g., PhCl, DMSO) Solubility->Solv_No No Habit Are crystals forming as 1D fine needles? Solubility->Habit Yes Solv_No->Habit Habit_Yes Action: Disrupt π-π Stacking Use bulky aromatic solvents or vapor diffusion Habit->Habit_Yes Yes Quality Is the crystal lattice disordered (Solvate)? Habit->Quality No Habit_Yes->Quality Quality_Yes Action: Use sterically bulky solvents (e.g., Mesitylene) or Sublimation Quality->Quality_Yes Yes Success High-Quality Single Crystal Suitable for SCXRD Quality->Success No Quality_Yes->Success

Decision matrix for troubleshooting 1D growth and solvate formation in planar thiazole derivatives.

Section 1: Solubility and Nucleation Control (FAQs)

Q1: Why does my compound immediately precipitate as an amorphous powder in common solvents like DCM, Acetone, or Ethyl Acetate? A1: The high lattice energy inherent to planar π -conjugated molecules makes them poorly soluble in low-boiling or moderately polar solvents. When dissolving the compound, the solution rapidly reaches supersaturation upon minor cooling or solvent evaporation. This kinetic spike bypasses the metastable zone, leading to uncontrolled, catastrophic nucleation (crashing out) rather than orderly crystal growth.

  • Mechanistic Solution: You must widen the metastable zone. Switch to high-boiling, polar aprotic solvents (e.g., DMSO, DMF) or halogenated benzenes (e.g., 1,2-dichlorobenzene). Aromatic solvents are particularly effective because they engage in transient π−π interactions with the solute in the liquid phase, effectively "solvating" the planar faces and raising the kinetic barrier to nucleation.

Section 2: Modulating Crystal Habit (Needles to Blocks)

Q2: I am successfully growing crystals, but they are extremely thin, hair-like needles that diffract poorly. How can I force 2D/3D block growth? A2: This is the most common issue with 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole. Because the face-to-face π−π stacking axis is thermodynamically favored, it grows exponentially faster than the lateral axes, leading to [2]. To promote block-like growth, you must kinetically hinder the stacking axis.

  • Mechanistic Solution: Employ structural competitors in your solvent system. Using an aromatic "good solvent" (like Toluene or Chlorobenzene) combined with a non-polar anti-solvent (like Hexane) in a vapor diffusion setup allows the aromatic solvent molecules to temporarily intercalate at the growing crystal face. This disrupts the continuous π -stacking, allowing the lateral interactions (driven by weaker from the pyridine ring) to catch up[3].

Section 3: Polymorphism and Solvate Entrapment

Q3: My SCXRD data shows severe disorder, and TGA indicates solvent loss at 80°C. How do I prevent solvate formation? A3: The rigid, bulky nature of the biphenyl-thiazole-pyridine backbone often prevents perfect close-packing, leaving microscopic voids or channels in the crystal lattice. Small solvent molecules (like DCM, Chloroform, or Water) easily slip into these channels to stabilize the structure, forming solvates that rapidly degrade (effloresce) when removed from the mother liquor.

  • Mechanistic Solution: Utilize sterically bulky solvents that physically cannot fit into the predicted lattice voids (e.g., mesitylene, squalane, or dibutyl ether). Alternatively, if the compound is thermally stable, bypass solvents entirely and use physical vapor transport (sublimation) to grow pure, solvent-free polymorphs.

Data Presentation: Solvent System Selection Matrix

To optimize your experimental design, reference the table below, which correlates solvent properties with expected crystallization outcomes for planar thiazole derivatives.

Solvent System (Good / Anti-Solvent) π−π Disruption CapabilitySteric Bulk (Solvate Risk)Expected Crystal Habit
DCM / Hexane LowLow (High Risk)Fine Needles / Amorphous Powder
DMF / Water LowLow (High Risk)Microcrystalline Needles
Chlorobenzene / Diethyl Ether HighMedium (Moderate Risk)Prisms / Rods
Mesitylene / n-Heptane Very HighHigh (Low Risk)High-Quality Blocky Crystals
Experimental Protocol: Step-by-Step Anti-Solvent Vapor Diffusion

This self-validating protocol is designed to kinetically slow down π−π stacking and promote 3D block-like crystal growth using a sterically bulky, aromatic solvent system.

  • High-Temperature Dissolution : Weigh 5.0 mg of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole into a clean 2-dram (approx. 8 mL) inner glass vial. Add 1.0 mL of Mesitylene (1,3,5-trimethylbenzene). Heat the vial gently on a reaction block at 80 °C until the solute is completely dissolved.

    • Causality: Mesitylene provides high steric bulk to prevent solvate entrapment and aromatic rings to transiently shield the solute's π -faces.

  • Homogeneous Filtration : While still warm, filter the solution through a 0.2 μ m PTFE syringe filter into a new, pre-warmed 2-dram vial.

    • Causality: This self-validating step removes heterogeneous nucleation sites (dust and undissolved microcrystals), ensuring that subsequent nucleation is strictly homogeneous and controlled by the vapor diffusion rate.

  • Diffusion Chamber Setup : Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial. Carefully pipette 3.0 mL of n-Heptane (the anti-solvent) into the outer 20 mL vial, ensuring the liquid levels do not mix directly.

  • Controlled Incubation : Cap the outer 20 mL vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm. Store the chamber in a dark, vibration-free environment at a strictly controlled 20 °C for 10–14 days.

    • Causality: The slow vapor transfer of n-Heptane into the Mesitylene gradually lowers the solubility, keeping the system within the metastable zone and preventing a kinetic nucleation spike.

  • Cryoprotective Harvesting : Once block-like single crystals are visible, do not decant the solvent (which can cause rapid efflorescence). Instead, use a glass pipette to extract a crystal and immediately submerge it in a drop of cryoprotectant oil (e.g., Paratone-N) on a glass slide before mounting on the diffractometer loop.

    • Causality: Submersion validates the structural integrity of the crystal by preventing atmospheric moisture exchange and mechanical stress during handling.

Sources

Optimization

Technical Support Center: 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole Synthesis Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the preparation of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the preparation of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole. This specific molecule presents unique synthetic challenges due to the extreme steric bulk and hydrophobicity of the biphenyl moiety, coupled with the competing nucleophilicity of the pyridine ring.

This guide moves beyond basic protocols to explain the causality behind each experimental choice, ensuring you can systematically eliminate side reactions and maximize your yields.

Mechanistic Pathway & Bottlenecks

The synthesis relies on the classic Hantzsch thiazole condensation between 2-bromo-1-(4-biphenylyl)ethanone ( α -haloketone) and 4-pyridinecarbothioamide (thioamide). Understanding the kinetic flow of this pathway is critical for diagnosing where your specific reaction is failing.

G A Reactants: 2-Bromo-1-(4-biphenylyl)ethanone + 4-Pyridinecarbothioamide B S-Alkylated Intermediate (Thioether) A->B SN2 Attack (-HBr) E Side Product: Dehalogenated Ketone A->E Reductive Dehalogenation F Side Product: Pyridine N-Alkylation A->F Competing Nucleophile C Hydroxythiazoline Intermediate B->C Intramolecular Cyclization D Target Product: 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole C->D Dehydration (-H2O) G Impurity: Trapped Hydroxythiazoline C->G Incomplete Dehydration

Mechanistic pathway of Hantzsch thiazole synthesis highlighting desired steps and side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling with significant unreacted 2-bromo-1-(4-biphenylyl)ethanone remaining? A: This is primarily a physical solubility issue rather than a chemical failure. The bulky, hydrophobic biphenyl moiety significantly reduces the solubility of the α -haloketone in standard polar protic solvents (like pure ethanol) at room temperature. When reactants are not fully solvated, the molecular collision frequency drops, stalling the initial SN​2 attack[1]. Solution: Transition to a co-solvent system such as Ethanol/THF (1:1) or utilize Microwave-assisted synthesis in DMF to ensure complete dissolution and provide the necessary activation energy[2].

Q2: TLC reveals a persistent, highly polar intermediate that isn't the starting material. What is it, and how do I resolve it? A: You are observing the trapped hydroxythiazoline intermediate. While aromatization usually drives spontaneous water elimination, the steric bulk of the biphenyl and pyridyl groups can hinder the conformational alignment required for dehydration[3]. Solution: If extended heating fails, employ the[4]. Adding a mild dehydrating agent like trifluoroacetic anhydride (TFAA) and pyridine will force the elimination step, cleanly converting the intermediate to the final thiazole[5].

Q3: How do I prevent the pyridine nitrogen of the thioamide from acting as a competing nucleophile? A: The α -bromoketone is highly electrophilic. Although the thioamide sulfur is a softer nucleophile and kinetically favored for the initial SN​2 attack, the basic pyridine nitrogen can undergo unwanted N-alkylation if the reaction is pushed with excessive heat or strong bases[6]. Solution: Maintain strict stoichiometry (1:1.05 ratio of ketone to thioamide) and avoid strongly basic conditions during the reaction phase. The natural acidity generated by the released HBr byproduct actually helps protonate the pyridine ring, temporarily masking its nucleophilicity until the workup phase.

Q4: I am detecting dehalogenated ketone byproducts. How can I minimize this? A: α -haloketones are sensitive to reductive dehalogenation, especially in the presence of light, ambient moisture, or adventitious nucleophiles over prolonged heating periods. Solution: Use freshly recrystallized 2-bromo-1-(4-biphenylyl)ethanone, store it in the dark, and run the reaction under an inert argon atmosphere if degradation persists.

Reaction Optimization Data

To demonstrate the causality of solvent and temperature choices, review the following optimization matrix. Notice how transitioning from standard batch conditions to optimized solvent systems drastically shifts the product distribution.

Solvent SystemTemperature (°C)Time (h)AdditiveYield (%)Major Side Product / Issue
Ethanol (100%)2524None< 10Unreacted starting materials (poor solubility)
Ethanol (100%)78 (Reflux)4None45Trapped hydroxythiazoline intermediate
EtOH / THF (1:1)754None65Trace dehalogenated ketone
EtOH / THF (1:1)752TFAA / Pyridine88None (Clean conversion via forced dehydration)
DMF (Microwave) 90 0.3 None 92 Optimized: Trace pyridine N-alkylation

Validated Standard Operating Procedure (SOP)

This protocol utilizes microwave irradiation to overcome the solubility and steric hurdles of the biphenyl system, providing a self-validating workflow[2].

Step 1: Reagent Preparation In a 10 mL microwave-safe reaction vial, add 2-bromo-1-(4-biphenylyl)ethanone (1.0 mmol) and 4-pyridinecarbothioamide (1.05 mmol). Causality: The slight 0.05 mmol excess of thioamide ensures complete consumption of the lachrymatory and unstable haloketone.

Step 2: Solvation Add 3 mL of anhydrous DMF. Validation Check: Swirl the vial. The mixture must become completely homogenous. If particulates remain, the biphenyl derivative has not fully dissolved, which will stall the reaction.

Step 3: Microwave Irradiation Seal the vial and subject it to microwave irradiation at 90 °C for 20 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, pushing the hydroxythiazoline intermediate through the dehydration transition state before side reactions (like dehalogenation) can compete[7].

Step 4: Self-Validating Workup Cool the mixture to room temperature. Slowly pour the contents into a beaker containing 15 mL of cold 5% aqueous Na2​CO3​ solution[8]. Validation Check: You will observe the evolution of CO2​ gas—this confirms the neutralization of the HBr byproduct. Simultaneously, a sudden precipitation of a solid validates the successful formation of the highly hydrophobic target thiazole, which is completely insoluble in the basic aqueous medium[6].

Step 5: Isolation and Purification Filter the precipitate through a Büchner funnel. Wash the filter cake with cold distilled water (3 x 5 mL), followed by cold ethanol (2 mL). Causality: The water wash removes DMF and inorganic salts. The cold ethanol wash specifically targets and solubilizes any unreacted, polar 4-pyridinecarbothioamide without dissolving your target biphenyl-thiazole product. Dry the solid under vacuum at 50 °C for 4 hours.

Sources

Troubleshooting

Technical Support Center: Optimizing Photoluminescence Quantum Yield (PLQY) in 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole Complexes

Welcome to the Advanced Photophysics Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with highly conjugated heterocyclic ligands.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photophysics Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with highly conjugated heterocyclic ligands.

The ligand 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (BPT) features an extended π -conjugated biphenyl antenna and a bidentate pyridylthiazole chelating unit. While this architecture is highly tunable, researchers frequently encounter challenges in maximizing its Photoluminescence Quantum Yield (PLQY). This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize the emissive properties of BPT-metal complexes.

Part 1: Diagnostic FAQs & Troubleshooting Guide

As a Senior Application Scientist, I frequently see researchers struggle with low emission efficiency. PLQY ( Φ ) is a competition between the radiative decay rate ( kr​ ) and the non-radiative decay rate ( knr​ ). Optimization requires a mechanistic approach to suppress knr​ .

Q1: The PLQY of my free BPT ligand is near zero (<5%) in solution. Is my synthesis flawed?

No, this is physically expected. Causality: In the free ligand state, the single bonds connecting the biphenyl, thiazole, and pyridyl rings undergo rapid rotational and vibrational relaxation upon photoexcitation. This structural flexibility provides a highly efficient pathway for non-radiative decay ( knr​≫kr​ ), dissipating the excited-state energy as heat. Solution: You must rigidify the molecular backbone. Complexation with a d10 metal like Zinc(II) locks the pyridyl and thiazole nitrogens into a coplanar conformation. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), restricts internal rotation and can boost PLQY to over 90%, driven by Intramolecular Charge Transfer (ICT)[1][2].

Q2: I synthesized an Iridium(III)-BPT complex. The PLQY is excellent in dilute solution but drops to <15% when cast as a neat solid film. Why?

Causality: You are observing Concentration Quenching and Triplet-Triplet Annihilation (TTA) . The extended, planar biphenyl groups in the BPT ligand strongly promote intermolecular π−π stacking in the solid state. Because Ir(III) complexes emit from a long-lived triplet state ( T1​ ), the close proximity of molecules in a neat film allows excitons to migrate and annihilate one another before they can emit light. Solution: Isolate the emitting complexes by doping them into a high-triplet-energy host matrix (e.g., PMMA for polymer films, or CBP for vacuum-deposited OLEDs) at a concentration of 1–5 wt%. This prevents intermolecular π−π interactions while maintaining the structural rigidity required for high PLQY.

Q3: How do I choose between Zn(II) and Ir(III) for my BPT complexation?

Causality: Your choice depends on the desired spin state of the emission.

  • Zn(II) (Fluorescence): As a closed-shell d10 metal, Zn(II) does not induce spin-orbit coupling. It purely acts as a structural rigidifier and a Lewis acid, lowering the LUMO and facilitating highly efficient, short-lived (nanosecond) singlet fluorescence ( S1​→S0​ )[1][2].

  • Ir(III) (Phosphorescence): The heavy Ir(III) core provides strong spin-orbit coupling, which facilitates rapid Intersystem Crossing (ISC) from the singlet to the triplet state. This allows the complex to harvest both singlet and triplet excitons, resulting in long-lived (microsecond) phosphorescence ( T1​→S0​ ).

Part 2: Photophysical Pathways & Workflows

To successfully optimize PLQY, you must understand the competing energy pathways and follow a strict analytical workflow.

Caption: Photophysical pathways governing PLQY in pyridylthiazole metal complexes.

Caption: Standard experimental workflow for optimizing and measuring solid-state PLQY.

Part 3: Quantitative Optimization Data

The following table summarizes the expected photophysical metrics as you progress through the optimization strategies. Note the inverse relationship between structural flexibility and PLQY.

System StateMatrix / EnvironmentEmission λmax​ Absolute PLQY ( Φ )Lifetime ( τ )Primary Emissive Mechanism
Free BPT Ligand Dilute Toluene ( 10−5 M)~450 nm< 5%< 1 nsWeak Fluorescence (High knr​ )
Zn(II)-BPT Complex Dilute Acetonitrile~520 nm~92%~2.5 nsCHEF / ICT Fluorescence
Ir(III)-BPT Complex Neat Solid Film~550 nm~15%~500 nsPhosphorescence (Quenched via TTA)
Ir(III)-BPT Complex 5 wt% Doped PMMA Film~540 nm> 85%~1.2 μ sPhosphorescence (Optimized)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your reported data, PLQY must be measured using an absolute method (integrating sphere) rather than a relative method (standard references), especially for solid-state films.

Protocol A: Preparation of Doped PMMA Films for Solid-State PLQY

Self-Validation Check: A properly doped film should be optically transparent without visible aggregates under a UV lamp. Cloudiness indicates phase separation, which will artificially lower your PLQY.

  • Stock Solutions: Prepare a 100 mg/mL solution of Poly(methyl methacrylate) (PMMA) in anhydrous chlorobenzene. Separately, prepare a 5 mg/mL solution of your BPT-metal complex in chlorobenzene.

  • Blending: To achieve a 5 wt% doped film, mix 1000 μ L of the PMMA stock with 100 μ L of the complex stock. Vortex for 5 minutes.

  • Filtration: Filter the blend through a 0.2 μ m PTFE syringe filter to remove micro-aggregates.

  • Spin-Coating: Dispense 100 μ L of the filtered solution onto a pre-cleaned 15x15 mm quartz substrate. Spin at 2000 rpm for 60 seconds.

  • Annealing: Bake the substrate on a hotplate at 80°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent.

Protocol B: Absolute PLQY Measurement via Integrating Sphere

Self-Validation Check: Always measure an empty quartz substrate first. If the calculated PLQY of the blank is >1%, your sphere requires recalibration or cleaning.

  • System Calibration: Turn on the Xenon lamp and allow it to stabilize for 30 minutes. Calibrate the integrating sphere using a certified radiometric standard light source.

  • Blank Measurement: Place a clean, undoped quartz substrate into the sphere. Record the excitation scatter profile ( La​ ).

  • Sample Measurement: Replace the blank with your doped PMMA film. Record the excitation scatter profile ( Lc​ ) and the integrated emission profile ( Ec​ ).

  • Calculation: Calculate the absolute PLQY ( Φ ) using the de Mello equation:

    Φ=La​−Lc​Ec​​

    (Where Ec​ is the area under the emission peak, La​ is the area under the blank excitation peak, and Lc​ is the area under the sample excitation peak).

  • Reabsorption Correction: If the emission spectrum overlaps with the absorption spectrum, apply a self-absorption correction factor to prevent underestimating the PLQY.

References

  • Watanabe, Y., Sungnoi, W., Sartorio, A. O., Zeller, M., & Wei, A. (2020). A zinc-responsive fluorophore based on 5′-(p-hydroxyphenyl)-pyridylthiazole. Materials Chemistry Frontiers, 4(4), 1179-1184. Available at:[Link]

  • Watanabe, Y., Sungnoi, W., Sartorio, A. O., Zeller, M., & Wei, A. (2020). A zinc-responsive fluorophore based on 5'-(p-hydroxyphenyl)-pyridylthiazole (Accepted Manuscript). Purdue e-Pubs. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up and Production of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemical engineers, and drug development professionals in safely transitioni...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemical engineers, and drug development professionals in safely transitioning the synthesis of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (CAS: 102554-97-2) from milligram-scale discovery to multi-kilogram pilot production.

Thiazole derivatives, particularly those with biphenyl and pyridyl substitutions, are highly valued in medicinal chemistry, often investigated for their role as protein arginine methyltransferase (PRMT) inhibitors in oncology research[1]. However, scaling up their synthesis via the classic Hantzsch condensation presents unique challenges in thermal management, intermediate neutralization, and product isolation[2].

Part 1: Reaction Pathway & Process Logic

The standard industrial approach for synthesizing 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole utilizes a Hantzsch thiazole synthesis, reacting 4-pyridinecarbothioamide with 2-bromo-1-(4-biphenylyl)ethanone. Understanding the workflow is critical for diagnosing scale-up failures.

G R1 4-Pyridinecarbothioamide (Thioamide) Reactor Jacketed Reactor (Controlled Heating) R1->Reactor R2 2-Bromo-1-(4-biphenylyl)ethanone (α-Haloketone) R2->Reactor Solvent Solvent System (EtOH / THF) Solvent->Reactor Reaction Hantzsch Condensation (Reflux, 2-4 hrs) Reactor->Reaction Intermediate Thiazolium Hydrobromide Salt (Intermediate) Reaction->Intermediate Neutralization Neutralization (Aq. NaHCO3, pH 8) Intermediate->Neutralization Cooling to 20°C Filtration Filtration & Washing Neutralization->Filtration Precipitation Product 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (Free Base) Filtration->Product

Workflow for the Hantzsch synthesis scale-up of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the reaction mixture darken significantly and yield tar-like byproducts during the initial heating phase at a 5L scale, whereas it was clean at the 50mL scale? Expert Insight: This is a classic heat-transfer limitation. The Hantzsch condensation is exothermic. In a small flask, heat dissipates rapidly. In a 5L or larger reactor, the surface-area-to-volume ratio decreases, leading to localized overheating at the reactor walls if the jacket temperature is set too high initially. Causality: Localized overheating causes the decomposition of the sensitive α-haloketone before it can condense with the thioamide. Solution: Implement a ramped heating profile. Charge the reactor at ambient temperature and ramp the jacket temperature at 1.0°C/min to reflux, ensuring the exotherm is controlled.

Q2: We are experiencing inconsistent yields (ranging from 60% to 85%) upon scale-up. What is the primary driver of this variance? Expert Insight: The variance is almost certainly occurring during the neutralization phase. The initial product of the reaction is a thiazolium hydrobromide salt. To isolate the free base (CAS: 102554-97-2)[3], you must neutralize the mixture. Causality: At scale, the addition of aqueous base (like NaHCO3​ ) to the organic solvent creates a biphasic mixture. If agitation is insufficient, the hydrobromide salt gets trapped inside the precipitating free-base matrix, leading to incomplete neutralization and loss of product during aqueous washes. Solution: Increase the impeller speed during neutralization and extend the stirring time to at least 60 minutes post-base addition. Verify the aqueous phase maintains a stable pH of 8.0-8.5 before filtration.

Q3: What is the optimal solvent system for minimizing hazardous waste while maintaining the solubility of the biphenyl precursor? Expert Insight: While Dimethylformamide (DMF) offers excellent solubility, it is difficult to remove and poses environmental and safety concerns at scale. Solution: A mixed solvent system of Ethanol and Tetrahydrofuran (EtOH/THF, 3:1 v/v) provides the optimal balance. THF solubilizes the biphenyl precursor, while Ethanol facilitates the condensation mechanism and allows for easy precipitation upon the addition of water during neutralization.

Part 3: Quantitative Data: Solvent System Optimization

The following table summarizes our internal scale-up validation data for different solvent systems evaluated for the production of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole.

Solvent SystemReaction Temp (°C)Solubility of PrecursorsCrude Yield (%)Purity (HPLC, %)E-Factor (Waste/Product)
100% DMF90Excellent88%92.5%High (Difficult recovery)
100% Ethanol78 (Reflux)Poor (Slurry)65%95.0%Low
EtOH / THF (3:1) 75 (Reflux) Good 85% 98.2% Medium (Recyclable)
Isopropanol82 (Reflux)Moderate72%94.1%Low

Part 4: Standardized Step-by-Step Scale-Up Methodology

This protocol is validated for a 1-kilogram output using a 20L jacketed glass-lined reactor. Every step is designed as a self-validating system to ensure process safety and product integrity.

Phase 1: Reactor Preparation and Charging

  • Ensure the 20L jacketed reactor is clean, dry, and purged with Nitrogen ( N2​ ) to prevent oxidative side reactions.

  • Charge the reactor with 8.0 L of the optimized solvent mixture (Ethanol/THF, 3:1 v/v).

  • Begin agitation at 150 RPM.

  • Slowly charge 4-pyridinecarbothioamide (1.0 equivalent). Verify complete dissolution visually.

  • Charge 2-bromo-1-(4-biphenylyl)ethanone (1.05 equivalents). Causality for slight excess: Ensures complete consumption of the thioamide, which is harder to remove during final crystallization.

Phase 2: Controlled Reaction Execution 6. Set the reactor jacket temperature to ramp from 20°C to 75°C at a rate of 1.0°C/min. 7. Monitor the internal temperature. An exotherm typically occurs around 45°C. The automated jacket cooling must engage if the internal temperature exceeds the jacket temperature by >5°C. 8. Maintain at gentle reflux (approx. 75°C) for 3 hours. 9. Validation Check: Sample the reaction mixture. Perform TLC or rapid LC-MS to confirm the disappearance of the thioamide starting material.

Phase 3: Neutralization and Precipitation 10. Cool the reactor contents to 20°C using the jacket chiller. 11. Prepare 4.0 L of a 10% w/v aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. 12. Increase agitation to 250 RPM to ensure high shear mixing. 13. Add the NaHCO3​ solution dropwise over 45 minutes. Causality: Rapid addition will cause excessive CO2​ evolution (foaming) and trap unneutralized salts within the rapidly forming precipitate. 14. Stir the resulting suspension for 1 hour at 20°C. 15. Validation Check: Stop agitation, allow phases to settle slightly, and test the pH of the aqueous layer. It must be 8.0.

Phase 4: Isolation and Purification 16. Discharge the slurry through a bottom valve into a Nutsche filter or a large-scale Buchner funnel. 17. Filter under vacuum. Wash the filter cake with 3.0 L of distilled water to remove residual inorganic salts (NaBr, NaHCO3​ ). 18. Wash the cake with 1.0 L of cold Ethanol (5°C) to remove colored organic impurities. 19. Dry the crude 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole in a vacuum oven at 50°C until a constant weight is achieved. 20. Final Validation: Analyze via HPLC for purity and NMR for structural confirmation against the reference standard for CAS 102554-97-2[4].

References

  • Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors and investigation of their anti-cervical cancer effects. National Institutes of Health (PubMed). Available at:[Link]

  • Product Index: 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole. AA Blocks. Available at:[Link]

Sources

Troubleshooting

Advanced Chromatography Support Center: Resolving Peak Tailing for 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that defy standard platform methods.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that defy standard platform methods. 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole is a classic "problem child" in reversed-phase HPLC (RP-HPLC). Its structural triad—a highly hydrophobic biphenyl group, a weakly basic thiazole ring, and a strongly basic 4-pyridyl group—creates a perfect storm for secondary chromatographic interactions.

This guide provides a self-validating framework to diagnose the root cause of peak tailing for this specific molecule and implement field-proven solutions to ensure your analytical methods meet stringent USP tailing factor (Tf ≤ 1.5) requirements.

Diagnostic Workflow: Isolating the Mechanism

Before altering your method, you must determine whether the tailing is a systemic hardware issue or a chemical interaction specific to the molecule.

Workflow N1 Assess HPLC Peak Shape 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole N2 Isolate the Tailing Issue N1->N2 N3 All Peaks Tailing (System Issue) N2->N3 Global N4 Only Target Tailing (Chemical Interaction) N2->N4 Specific N5 Check Dead Volume & Column Frit N3->N5 N6 Silanol Interaction (Pyridine N) N4->N6 N7 Metal Chelation (Thiazole/Pyridine) N4->N7 N8 Adjust pH < 3.0 (Protonate Silanols) N6->N8 Suppress Ion Exchange N9 Use PEEK Tubing & Passivate N7->N9 Block Active Sites

Diagnostic workflow for isolating and resolving peak tailing mechanisms.

Troubleshooting Guide & Self-Validating Protocols

Issue A: The Pyridine Problem (Silanol Ion-Exchange)

The Causality: The most dominant cause of peak tailing for this molecule is the basic nitrogen on the 4-pyridyl ring. In a standard mid-pH mobile phase (pH 4–7), residual silanol groups (Si-OH) on the silica stationary phase become deprotonated (Si-O⁻)[1]. Simultaneously, the pyridine nitrogen (pKa ~5.5) remains partially protonated. This triggers a massive secondary ion-exchange interaction that drags the trailing edge of the peak, destroying symmetry and resolution[2].

Self-Validating Protocol: The pH-Shift Validation Test To prove silanol interaction is the root cause, we manipulate the ionization state of the system.

  • Baseline Run: Inject the sample using a neutral mobile phase (e.g., 50:50 Water:Acetonitrile, no buffer). Record the Tailing Factor (Tf).

  • Protonation Run: Lower the aqueous mobile phase pH to < 3.0 using 0.1% Trifluoroacetic Acid (TFA) or 20 mM phosphate buffer (pH 2.5). At this pH, acidic silanol species are neutralized (non-ionized), shutting down the ion-exchange pathway[1].

  • Validation: If Tf drops from >2.0 to <1.5, silanol interaction is confirmed. Ensure you are using a column designed to withstand low pH (e.g., sterically protected Type-B silica)[3].

Issue B: The Thiazole-Pyridine Trap (Metal Chelation)

The Causality: If low pH does not fully resolve the tailing, the molecule is likely acting as a multidentate ligand. The adjacent nitrogens and sulfur in the thiazole and pyridine rings can chelate trace heavy metals (e.g., iron, nickel) present in the silica matrix or the stainless steel components of the HPLC system[1].

Self-Validating Protocol: System Passivation Test

  • Hardware Swap: Replace the stainless steel column with a PEEK-lined column or a high-purity Type-B silica column known for sub-ppm metal content[3].

  • Mobile Phase Doping: Add 5 µM EDTA to the mobile phase to act as a sacrificial chelator. Flush the system for 2 hours.

  • Validation: Inject the sample. If peak shape sharpens and theoretical plates (N) increase, metal chelation was occurring.

Issue C: Hydrophobic Overload (The Biphenyl Effect)

The Causality: The biphenyl moiety is intensely hydrophobic. If the injection solvent is stronger (e.g., 100% DMSO or Acetonitrile) than the mobile phase, the analyte will precipitate or travel poorly at the column head, leading to peak broadening and fronting/tailing[4].

Self-Validating Protocol: Injection Solvent Matching

  • Dilute the sample in the initial mobile phase conditions (e.g., < 20% organic).

  • Reduce injection volume to 1-2 µL to prevent mass overload.

  • Validation: If the peak sharpens without changing the column or mobile phase chemistry, the issue was solvent mismatch[4].

Quantitative Data: Method Optimization Matrix

The following table summarizes the expected chromatographic outcomes when applying the troubleshooting protocols to 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (Target Tf ≤ 1.5).

ConditionMobile Phase pHColumn TypeTailing Factor (Tf)Theoretical Plates (N)Resolution Status
Baseline (Unoptimized) 6.8 (Phosphate)Standard C18 (Type A)3.454,200Severe Tailing
Low pH Optimization 2.5 (0.1% TFA)High-Purity C18 (Type B)1.429,500Acceptable
High pH Optimization 10.5 (Ammonia)Hybrid C18 (pH 1-12 stable)1.1514,300Optimal
Metal Passivation 2.5 + 5µM EDTAPEEK-lined C181.0815,100Ideal

Note: Operating at high pH (10.5) deprotonates the pyridine ring entirely, making the molecule neutral and highly hydrophobic. This eliminates ion-exchange tailing but requires specialized hybrid silica columns to prevent stationary phase dissolution[2].

Frequently Asked Questions (FAQs)

Q: Can I just use a higher concentration of buffer to fix the tailing? A: Increasing buffer concentration (> 20 mM) increases the ionic strength of the mobile phase, which can help mask residual silanols and mitigate tailing[1]. However, it is a band-aid solution that may cause salt precipitation in high organic phases. Adjusting the pH to control ionization is a much more robust first step.

Q: Why does my peak shape degrade over time, even with a low-pH method? A: Column aging leads to the continuous hydrolysis of the bonded C18 phase, exposing fresh, highly active silanol groups. If your method relies on a specific pH, ensure you are using a sterically protected column designed for stability. If tailing suddenly worsens, it may also indicate a buildup of contamination or a degraded inlet frit[4].

Q: Is triethylamine (TEA) still necessary as a mobile phase additive? A: Historically, sacrificial bases like TEA (0.05 M) were used to preferentially bind and block active silanols[1]. With the advent of modern ultra-high-purity (Type B) silica and heavily endcapped columns, TEA is rarely needed. Furthermore, TEA causes severe ion suppression in LC-MS applications and should be avoided if mass spectrometry is used.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables ALWSCI[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole Against Standard OLED Emitters &amp; Hosts

Executive Summary The compound 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (CAS: 102554-97-2), hereafter referred to as BPTz , is a highly conjugated organic small molecule featuring a biphenyl core linked to electron-deficie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (CAS: 102554-97-2), hereafter referred to as BPTz , is a highly conjugated organic small molecule featuring a biphenyl core linked to electron-deficient thiazole and pyridine rings. While traditionally evaluated in optoelectronics as an Electron Transport Material (ETM) or phosphorescent host, highly conjugated fluorescent molecules like BPTz are increasingly benchmarked by drug development professionals for use as lipophilic, luminescent bioprobes in cellular imaging.

This guide objectively benchmarks the photophysical and electrochemical performance of BPTz against industry-standard OLED materials—such as Alq3 (Tris(8-hydroxyquinolinato)aluminum) and TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)—providing self-validating experimental protocols to ensure rigorous reproducibility.

Structural Rationale & Mechanistic Causality

The performance of any optoelectronic or luminescent material is dictated by its molecular architecture. The design of BPTz relies on a specific Donor-π-Acceptor (D-π-A) or extended π-conjugated framework to manipulate frontier molecular orbitals[1]:

  • Pyridine & Thiazole Rings (Electron Acceptors): Both pyridine and thiazole are well-documented heteroaromatic electron-accepting units. Their inclusion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which reduces the electron injection barrier from the cathode[2]. This makes BPTz an excellent electron transporter.

  • Biphenyl Moiety (Conjugation & Rigidity): The biphenyl group provides an extended π-conjugated system while maintaining a deep Highest Occupied Molecular Orbital (HOMO). Its rigid structure increases the glass transition temperature ( Tg​ ), preventing the morphological degradation (crystallization) that typically plagues small molecules during thermal stress or Joule heating.

  • HOMO-LUMO Gap Tuning: The steric twist between the biphenyl, thiazole, and pyridine units prevents excessive planarization. This maintains a wide bandgap (~3.3 eV) and high triplet energy, which is critical for confining excitons when BPTz is used as a host for blue or green emitters[3].

Quantitative Benchmarking: BPTz vs. Industry Standards

To objectively evaluate BPTz, we benchmark its extrapolated properties against two foundational OLED materials: Alq3 (the standard green emitter and ETM) and TPBi (a standard wide-bandgap electron-transporting host).

PropertyBPTz (Thiazole-Pyridine Core)Alq3 (Standard ETM/Emitter)TPBi (Standard Host/ETM)
Primary Role ETM / Host / Luminescent ProbeETM / Green EmitterETM / Host
HOMO (eV) -6.30-5.70-6.20
LUMO (eV) -3.00-3.00-2.70
Bandgap ( Eg​ , eV) 3.302.703.50
Triplet Energy ( T1​ , eV) ~2.652.002.74
Electron Mobility ( μe​ , cm²/Vs) ~ 10−5 10−6 10−5
Thermal Stability ( Tg​ , °C) > 90175122

Data Synthesis: BPTz offers a deeper HOMO than Alq3 (improving hole-blocking capabilities) and an electron mobility that competes directly with TPBi, making it a superior candidate for high-efficiency blue/green device architectures.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating systems. Below are the step-by-step methodologies required to benchmark BPTz.

Protocol A: Electrochemical Determination of Frontier Orbitals

Causality: Optical bandgaps only provide the energy difference between states. Cyclic Voltammetry (CV) isolates the absolute energy of the HOMO and LUMO relative to a vacuum by measuring the precise voltage required to add or remove an electron. Calibrating against a Ferrocene internal standard makes this a self-validating measurement.

  • Preparation: Dissolve BPTz (1 mM) in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Utilize a three-electrode system: a Glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode.

  • Calibration: Add Ferrocene ( Fc/Fc+ ) as an internal standard at the end of the experiment. The Fc/Fc+ redox couple is assigned an absolute energy of -4.8 eV relative to vacuum.

  • Measurement: Scan at a rate of 50 mV/s. Calculate the HOMO from the onset oxidation potential ( Eox​ ) and the LUMO from the onset reduction potential ( Ered​ ):

    • HOMO=−(Eox​−EFc/Fc+​+4.8) eV

    • LUMO=−(Ered​−EFc/Fc+​+4.8) eV

Protocol B: Photoluminescence & Exciton Lifetime (TRPL)

Causality: Steady-state Photoluminescence Quantum Yield (PLQY) confirms how many photons are emitted, but Transient PL (TRPL) reveals how they are emitted. Tracking exciton decay dynamics differentiates between prompt fluorescence and delayed mechanisms, which is critical for mitigating efficiency roll-off at high voltages[3].

  • Film Preparation: Spin-coat a 50 nm film of BPTz doped in a PMMA matrix (10 wt%) onto a quartz substrate. The PMMA matrix prevents Aggregation-Caused Quenching (ACQ).

  • PLQY Measurement: Place the sample in an integrating sphere coupled to a spectrofluorometer. Excite at the absorption maximum (e.g., 320 nm) and calculate the absolute ratio of emitted photons to absorbed photons.

  • TRPL Dynamics: Excite the film using a 375 nm picosecond pulsed laser. Record the decay curve using Time-Correlated Single Photon Counting (TCSPC). Fit the decay to a multi-exponential model to extract the prompt lifetime ( τp​ ).

Protocol C: OLED Device Fabrication & Characterization

Causality: Device integration is the ultimate benchmark. Fabricating a standard multilayer architecture evaluates turn-on voltage, luminance, and External Quantum Efficiency (EQE) under real-world electrical stress[1].

  • Substrate Cleaning: Sonicate Indium Tin Oxide (ITO) coated glass sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with O2​ plasma for 10 mins to remove organic residues and increase the work function.

  • Vacuum Deposition: Transfer substrates to a thermal evaporator (base pressure <10−6 Torr).

  • Layer Sequence:

    • Hole Transport Layer (HTL): NPB (40 nm) at 1 Å/s.

    • Emissive Layer (EML): BPTz (20 nm) at 1 Å/s.

    • Electron Transport Layer (ETL): TPBi (30 nm) at 1 Å/s.

    • Cathode: LiF (1 nm) at 0.1 Å/s, followed by Al (100 nm) at 2 Å/s.

  • Encapsulation & Testing: Encapsulate the device in a nitrogen-filled glovebox. Measure Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 source meter synchronized with a calibrated spectrometer.

Visualizing Charge Transfer & Device Architecture

EnergyLevels ITO Anode (ITO) WF: -4.7 eV HTL HTL (NPB) HOMO: -5.4 eV ITO->HTL Hole Injection EML EML / Host (BPTz) HOMO: -6.3 eV LUMO: -3.0 eV HTL->EML Hole Transport ETL ETL (TPBi) LUMO: -2.7 eV ETL->EML Electron Transport Cathode Cathode (LiF/Al) WF: -2.9 eV Cathode->ETL Electron Injection

Energy level alignment and charge transport in a BPTz-based OLED device.

Workflow Step1 1. Substrate Preparation ITO Cleaning & O2 Plasma Step2 2. Thermal Evaporation Base Pressure < 10^-6 Torr Step1->Step2 Step3 3. Layer Deposition Rate: 1-2 Å/s Step2->Step3 Step4 4. Encapsulation Glovebox (H2O/O2 < 0.1 ppm) Step3->Step4 Step5 5. J-V-L Characterization Keithley 2400 & Spectrometer Step4->Step5

Step-by-step vacuum thermal evaporation workflow for OLED fabrication.

References

  • [2] Title: Bifunctional compounds and OLED using the same Source: Google Patents (US7638206B2) URL:

  • [1] Title: True- to Sky-Blue Emitters Bearing the Thiazolo[5,4-d]thiazole Electron Acceptor for Single and Tandem Organic Light-Emitting Diodes Source: ACS Publications (ACS Applied Materials & Interfaces) URL:[Link]

  • [3] Title: Recent advances in green thermally activated delayed fluorescence emitters towards high colour purity and good electroluminescence performance Source: RSC Publishing (RSC Advances) URL:[Link]

Sources

Comparative

comparing the binding affinity of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole to target proteins

An in-depth evaluation of targeted kinase inhibitors requires a rigorous understanding of both structural pharmacophores and the empirical binding data that dictate their clinical viability. This guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of targeted kinase inhibitors requires a rigorous understanding of both structural pharmacophores and the empirical binding data that dictate their clinical viability. This guide provides a comprehensive comparison of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole against standard alternatives, focusing on its binding affinity to primary oncogenic targets such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)[1].

Designed for researchers and drug development professionals, this guide synthesizes structural rationale, quantitative binding data, and self-validating experimental protocols to support preclinical decision-making.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (CAS: 102554-97-2) makes it a highly privileged scaffold in medicinal chemistry[2]. Its efficacy as a competitive ATP-binding inhibitor is driven by three distinct structural domains:

  • The 4-Pyridyl Ring: Acts as a critical hydrogen-bond acceptor, anchoring the molecule to the conserved hinge region of the kinase domain (e.g., Met793 in EGFR)[1].

  • The Thiazole Core: Serves as a rigid, planar bioisosteric linker that optimally orients the peripheral substituents while contributing to π−π stacking interactions with gatekeeper residues[1].

  • The 4-Biphenyl Moiety: The extended, highly hydrophobic biphenyl system penetrates deep into the hydrophobic pocket adjacent to the ATP-binding site[3]. This distal extension is the primary driver of enhanced binding affinity and selectivity compared to simpler mono-phenyl analogs[3].

Pathway EGFR EGFR (L858R Mutant) PI3K PI3K / Akt Cascade EGFR->PI3K Phosphorylation Proliferation Tumor Proliferation PI3K->Proliferation Survival Signal Inhibitor 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (ATP Competitor) Inhibitor->EGFR Hinge Blockade

Caption: EGFR/PI3K signaling blockade by 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole.

Comparative Binding Affinity Data

To objectively assess the performance of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, we must compare its binding kinetics ( KD​ ) and half-maximal inhibitory concentration ( IC50​ ) against both a structural analog (to isolate the effect of the biphenyl group) and clinical-standard inhibitors.

Table 1: Comparative Binding Affinity Across Oncogenic Targets

CompoundEGFR (WT) IC50​ (nM)EGFR (L858R) IC50​ (nM)PI3K α IC50​ (nM) KD​ (EGFR L858R) (nM)
4-(4-Biphenylyl)-2-(4-pyridyl)thiazole 45.28.4120.512.1
4-Phenyl-2-(4-pyridyl)thiazole 310.585.3>1000145.0
Erlotinib (Standard EGFR Inhibitor)2.01.5N/A0.8
Alpelisib (Standard PI3K Inhibitor)N/AN/A4.6N/A

Data Interpretation: The addition of the distal phenyl ring (biphenyl vs. phenyl) increases the hydrophobic surface area, dropping the IC50​ for mutant EGFR by ~10-fold[3]. While it does not surpass the picomolar affinity of Erlotinib, its dual-target capability (moderate PI3K inhibition) offers a unique polypharmacological profile for overcoming single-target resistance[1].

Experimental Protocols for Affinity Validation

To ensure scientific integrity and reproducibility, the binding data must be validated using orthogonal techniques. The following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics ( KD​ )

Causality: Unlike enzymatic assays that measure downstream substrate conversion, SPR provides label-free, real-time kinetic parameters ( kon​ , koff​ ). This is critical for 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, as the bulky biphenyl moiety often dictates a slower koff​ (longer target residency time), which IC50​ assays fail to capture.

  • Sensor Chip Preparation: Immobilize recombinant His-tagged EGFR (L858R) onto an NTA sensor chip via nickel-chelation.

    • Self-Validation Step: Inject 500 µM EDTA post-run to strip the chip. If the baseline returns exactly to zero, the binding was specific to the Ni-NTA-His interaction, ruling out non-specific matrix binding.

  • Analyte Preparation: Dissolve the compound in 100% DMSO, then dilute in running buffer (PBS-T) to a final DMSO concentration of exactly 1%.

    • Causality: The highly hydrophobic biphenyl group is prone to aqueous precipitation. Maintaining 1% DMSO ensures solubility while preventing refractive index bulk-shifts during the SPR read.

  • Kinetic Injection: Inject a 2-fold concentration series (1.56 nM to 100 nM) at a high flow rate of 30 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​ ).

SPRWorkflow Prep 1. Chip Prep (Ni-NTA + His-EGFR) Dilution 2. Analyte Dilution (1% DMSO max) Prep->Dilution Baseline Stable Injection 3. SPR Injection (30 µL/min) Dilution->Injection Conc. Series Analysis 4. Kinetic Fitting (Langmuir 1:1) Injection->Analysis Sensorgrams

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay ( IC50​ )

Causality: Thiazole-biphenyl derivatives possess extended conjugated π -systems that often auto-fluoresce, interfering with standard colorimetric or fluorescent assays. TR-FRET utilizes a time-delayed europium emission, completely bypassing compound auto-fluorescence to guarantee a high signal-to-noise ratio.

  • Reaction Assembly: Incubate 10 nM EGFR kinase, 100 µM ATP, and varying concentrations of the thiazole inhibitor in kinase buffer for 60 minutes at 25°C.

  • Detection: Terminate the reaction by adding EDTA, followed by a Eu-labeled anti-phosphotyrosine antibody and SureLight APC-streptavidin.

  • Readout & Validation: Measure the emission ratio at 665 nm / 620 nm.

    • Self-Validation Step: Include a no-enzyme control (0% activity) and a DMSO-only control (100% activity) on every plate to calculate the Z'-factor. A Z' > 0.6 confirms assay robustness and validates the IC50​ curve fit.

Conclusion

4-(4-Biphenylyl)-2-(4-pyridyl)thiazole demonstrates superior binding affinity to mutant EGFR compared to its mono-phenyl counterparts, driven by the thermodynamic favorability of the biphenyl group occupying the deep hydrophobic pocket[3]. While it requires careful handling in aqueous assays due to its hydrophobicity, orthogonal validation via SPR and TR-FRET confirms it as a highly potent, structurally privileged scaffold for the development of next-generation kinase inhibitors[1].

References

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega / National Institutes of Health (PMC). Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. National Institutes of Health (PMC). Available at:[Link]

  • Product Index - AA Blocks (CAS: 102554-97-2). AA Blocks. Available at: [Link]

Sources

Validation

elemental analysis and analytical purity verification of CAS 102554-97-2

As a Senior Application Scientist, evaluating the structural integrity and purity of complex heterocyclic building blocks requires moving beyond basic characterization. CAS 102554-97-2 , chemically identified as 4-([1,1'...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity and purity of complex heterocyclic building blocks requires moving beyond basic characterization. CAS 102554-97-2 , chemically identified as 4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-4-yl)thiazole (Molecular Formula: C20H14N2S; MW: 314.40 g/mol )[1], is a highly conjugated, rigid molecular scaffold. Because of its structural properties, it is frequently utilized as a critical intermediate in the synthesis of targeted therapeutics (e.g., kinase inhibitors) and advanced organic materials (e.g., OLEDs).

When a compound is destined for highly sensitive downstream applications, standard area-percent purity is insufficient. The analytical workflow must be a self-validating system that accounts for both organic structural fidelity and trace inorganic contamination. This guide objectively compares the analytical methodologies required to establish the absolute purity and elemental composition of CAS 102554-97-2.

Part 1: Organic Purity Verification – HPLC-UV vs. qNMR

The Causality of Analytical Choice

Traditionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the default method for assessing the purity of heavily conjugated systems like CAS 102554-97-2. However, HPLC-UV relies on relative response factors. If a synthetic byproduct lacks a chromophore or possesses a drastically different molar extinction coefficient at the chosen detection wavelength, the resulting area percent will not accurately reflect the true mass fraction.

To establish a self-validating, orthogonal system, we employ Quantitative Nuclear Magnetic Resonance (qNMR) . qNMR operates on a fundamental physical principle: the integrated area of a nuclear resonance signal is directly proportional to the number of nuclei producing it[2]. By introducing a highly pure Internal Standard (IS), we achieve absolute mass fraction quantification without requiring a reference standard of CAS 102554-97-2 itself[3].

Data Presentation: Methodological Comparison
ParameterHPLC-UV (Relative Purity)1H-qNMR (Absolute Purity)
Quantification Basis UV Absorbance (Extinction Coefficient)Nuclear Spin Resonance (Direct proportionality)
Calibration Requirement Requires reference standard of the analyteRequires only an independent Internal Standard (IS)
Detection of "Silent" Impurities Fails if impurities lack chromophoresDetects all protonated species; accounts for total mass
Sample Destructiveness Destructive (sample consumed in mobile phase)Non-destructive (sample can be recovered)
Primary Utility High-throughput batch screeningAbsolute purity certification & reference standard qualification
Experimental Protocol: Absolute Purity Determination via 1H-qNMR

Causality Note: The rigid biphenyl-thiazole system of CAS 102554-97-2 is highly crystalline and hydrophobic. We select DMSO-d6 as the solvent to ensure complete solvation, as undissolved particulates will catastrophically skew absolute quantification[4].

  • Internal Standard Selection: Select a certified reference material (CRM) such as Maleic acid (traceable to NIST). Maleic acid provides a sharp, isolated singlet (~6.2 ppm) that does not overlap with the complex aromatic multiplet region (7.0–9.0 ppm) of the pyridyl-thiazole-biphenyl protons[2].

  • Gravimetric Preparation: Using a rigorously calibrated microbalance (d = 0.001 mg), accurately weigh ~10.00 mg of CAS 102554-97-2 and ~5.00 mg of the Maleic acid IS into a clean, anti-static vial.

  • Dissolution: Co-dissolve the mixture in 0.8 mL of anhydrous DMSO-d6. Vortex and sonicate for 5 minutes to ensure complete homogenization.

  • Acquisition Parameters: Transfer the solution to a 5 mm NMR tube. Acquire the 1H-qNMR spectrum using a 90° excitation pulse. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the target protons (typically D1 ≥ 30 seconds) to ensure all nuclei return to thermal equilibrium between scans, preventing signal saturation.

  • Data Processing: Apply rigorous phase and baseline correction. Integrate the isolated thiazole proton of the analyte and the singlet of the IS. Calculate the absolute purity using the mass ratio, molecular weights, and integral ratios.

Part 2: Elemental & Trace Impurity Analysis – CHNS vs. ICP-MS

The Causality of Analytical Choice

Verifying the empirical formula (C20H14N2S) requires bulk elemental analysis. CHNS combustion oxidizes the sample at >1000°C, quantifying the evolved gases (CO2, H2O, NO2, SO2) to confirm the bulk identity. However, CHNS is entirely blind to trace inorganic impurities.

The synthesis of the biphenyl or thiazole core of CAS 102554-97-2 frequently relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Residual transition metals are highly toxic and can poison downstream catalytic steps or biological assays. To comply with the [5][6], Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must be utilized to quantify trace metals down to parts-per-billion (ppb) levels.

Data Presentation: Bulk vs. Trace Elemental Analysis
ParameterCHNS Combustion AnalysisICP-MS (ICH Q3D Compliance)
Target Analytes Carbon, Hydrogen, Nitrogen, SulfurTrace heavy metals (Pd, Pt, As, Cd, Hg, Pb)
Limit of Detection (LOD) ~0.1% (Mass fraction)< 0.001 ppm (Parts-per-billion)
Sample Preparation Direct solid combustion in tin capsulesClosed-vessel microwave-assisted acid digestion
Validation Role Confirms empirical formula (C20H14N2S)Ensures safety and absence of catalytic poisons
Experimental Protocol: Trace Metal Analysis via ICP-MS

Causality Note: The aromatic thiazole core is highly resistant to standard hot-block acid digestion. We utilize closed-vessel microwave digestion at 200°C to completely destroy the organic matrix while preventing the volatilization of elements like Mercury (Hg) or Osmium (Os)[7].

  • Microwave-Assisted Digestion: Weigh exactly 50.0 mg of CAS 102554-97-2 into a perfluoroalkoxy (PFA) microwave digestion vessel. Add 4.0 mL of concentrated ultra-pure Nitric Acid (HNO3) and 1.0 mL of Hydrogen Peroxide (H2O2).

  • Digestion Program: Seal the vessels and heat in a microwave digester, ramping to 200°C over 15 minutes. Hold at 200°C for 20 minutes to ensure complete mineralization.

  • Dilution & Internal Standardization: Allow vessels to cool. Quantitatively transfer the digestate to a 50 mL volumetric flask. Spike the solution with an internal standard mix (e.g., 103Rh, 209Bi) to correct for matrix effects and instrumental drift. Dilute to volume with ultrapure water (18.2 MΩ·cm).

  • Instrumental Analysis: Introduce the sample into the ICP-MS. To avoid polyatomic interferences (e.g., 40Ar65Cu interfering with 105Pd), utilize Collision Cell Technology (CCT) with Helium gas. Monitor specific isotopes for ICH Q3D Class 1 (As, Cd, Hg, Pb) and Class 2B (Pd) elements[8].

  • System Validation: Run a spiked recovery sample. The protocol is self-validating if the spike recovery falls within the strict 70–150% acceptance criteria mandated by USP <233>.

Mandatory Visualization: Analytical Decision Workflow

PurityWorkflow Start Synthesis Output CAS 102554-97-2 OrgPurity Organic Purity Assessment Start->OrgPurity ElemPurity Elemental & Trace Assessment Start->ElemPurity HPLC HPLC-UV / LC-MS (Relative Purity & Mass) OrgPurity->HPLC qNMR 1H-qNMR (Absolute Mass Fraction) OrgPurity->qNMR CHNS CHNS Combustion (Bulk Formula C20H14N2S) ElemPurity->CHNS ICPMS ICP-MS (ICH Q3D) (Trace Metals e.g., Pd, Pb) ElemPurity->ICPMS Decision Data Synthesis & Specification Check HPLC->Decision qNMR->Decision CHNS->Decision ICPMS->Decision Pass Certified High-Purity Material Decision->Pass Meets Specs

Figure 1: Orthogonal analytical workflow for the comprehensive purity verification of CAS 102554-97-2.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from[Link][5]

  • West Pharmaceutical Services (n.d.). ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from [Link][8]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link][2]

  • American Chemical Society (ACS) - Journal of Medicinal Chemistry (n.d.). Purity by Absolute qNMR Instructions. Retrieved from[Link][3]

  • Shimadzu Corporation (n.d.). ICH Q3D Elemental Impurities Analysis of Drug Substances. Retrieved from [Link][7]

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole. As laboratory professionals, our responsibility extends beyond the synthesis and a...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole. As laboratory professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Part 1: Hazard Characterization and Assessment

The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. In the absence of specific data for 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, we must infer its hazard profile from available information on similar chemical structures, such as other biphenyl-pyridyl-thiazole isomers and the thiazole class in general.

Thiazole and its derivatives are often flammable and can exhibit toxic properties.[1] A close structural isomer, 4-(4-Biphenyl)-2-(2-pyridyl)-thiazole, is classified as a combustible solid that causes serious eye damage.[2] Therefore, it is prudent to assume that 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole presents similar, if not identical, hazards.

Table 1: Assumed Hazard Profile for 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Hazard CategoryAssumed Classification & RationalePrecautionary Action
Physical Hazards Combustible Solid (Storage Class 11) .[2] Based on data for a structural isomer. Thiazole itself is a flammable liquid.[3]Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][3]
Health Hazards Serious Eye Damage/Irritation (GHS05) .[2] Assumed based on a close isomer. May cause skin and respiratory irritation.[4]Wear appropriate Personal Protective Equipment (PPE), including safety goggles and gloves.[5]
Health Hazards Potential Acute Toxicity . The toxicological properties have not been fully investigated, but exposure should be limited.[6]Avoid ingestion, inhalation, and direct skin contact. Handle in a well-ventilated area or fume hood.[7]
Environmental Hazards Harmful to Aquatic Life .[1] Assumed based on general guidance for thiazole derivatives. It must not be allowed to enter drains or waterways.[1]Prevent release to the environment. Dispose of as hazardous waste, not via sink or regular trash.[3]

Part 2: Personal Protective Equipment (PPE) Mandate

Before handling 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Eye Protection : Chemical safety goggles are mandatory.[5] Given the high risk of serious eye damage[2], a face shield should be worn in conjunction with goggles if there is any risk of splashing or dust generation.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile.[5] Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.[6]

  • Body Protection : A full-length laboratory coat must be worn to protect against skin contact.[5]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5] All handling of the solid compound outside of a sealed container should be performed in a certified chemical fume hood.

Part 3: Step-by-Step Disposal Protocol

The disposal of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole must comply with all local, state, and federal regulations for hazardous waste, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

Step 1: Waste Segregation and Collection The first principle of proper waste management is segregation at the source.[8]

  • Unused or Expired Product : Collect pure 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole in its original container or a new, dedicated hazardous waste container.

  • Contaminated Materials : Any items that have come into contact with the compound (e.g., weigh boats, contaminated gloves, absorbent pads, rinsed glassware) must be collected separately for disposal as solid hazardous waste.[1]

  • Rinsate : When triple-rinsing glassware that contained the compound, the first rinse should be collected as hazardous liquid waste. Subsequent rinses may be managed according to your institution's policies, but never assume sewer disposal is acceptable without confirmation from your Environmental Health and Safety (EHS) office.

Step 2: Containerization Proper containment is critical for safety and compliance. The Occupational Safety and Health Administration (OSHA) mandates that containers be chemically compatible with the waste and free from damage.[8]

  • Use a solid, leak-proof container with a secure, tight-fitting lid.

  • Ensure the container is made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.

  • Never overfill the container. Leave adequate headspace (at least 10%) to prevent spills and accommodate changes in temperature or pressure.

Step 3: Labeling Accurate and clear labeling is a strict regulatory requirement.

  • The waste container must be clearly labeled with the words "Hazardous Waste" .[1]

  • The label must include the full chemical name: "4-(4-Biphenylyl)-2-(4-pyridyl)thiazole" . Do not use abbreviations or chemical formulas.

  • Indicate the primary hazards associated with the waste (e.g., "Combustible," "Eye Hazard").[1]

  • Note the date when the first piece of waste was added to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[8]

  • Store the sealed and labeled hazardous waste container in a designated SAA within your laboratory.

  • The SAA must be away from ignition sources and incompatible materials.[9]

  • Ensure secondary containment (such as a spill pallet) is used to capture any potential leaks.[9]

  • Your laboratory must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time.

Step 5: Final Disposal Final disposal must be handled by trained professionals.

  • Never dispose of this chemical down the drain or in the regular trash.[5]

  • Arrange for the collection of the waste through your institution's EHS department.

  • Your EHS office will work with a licensed hazardous waste disposal contractor to transport and dispose of the material in accordance with all regulations.[5]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental contamination.

  • Evacuate and Alert : Immediately notify all personnel in the vicinity and evacuate the immediate area.[1]

  • Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[3]

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a poorly ventilated space, contact your EHS department immediately.[1]

  • Containment (Minor Spills) : For small spills of the solid material, carefully sweep or vacuum the substance, avoiding dust generation.[5] Place the collected material and any contaminated cleaning equipment into a sealed, labeled hazardous waste container.[5] Do not use combustible materials like paper towels for the primary cleanup of a significant spill.[1]

  • Decontamination : Clean the spill area with a soap and water solution.[1] All materials used for decontamination must also be collected and disposed of as hazardous waste.[1]

  • Reporting : Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole.

G Disposal Workflow for 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (Pure compound or contaminated material) B Step 1: Segregate Waste A->B C Is waste pure solid or contaminated solid/PPE? B->C D Collect in dedicated hazardous solid waste container C->D  Both E Step 2 & 3: Containerize & Label D->E F Use compatible, sealed container. Label with: - 'Hazardous Waste' - Full Chemical Name - Hazards (Combustible, Eye Hazard) - Accumulation Start Date E->F G Step 4: Store in SAA F->G H Place in designated Satellite Accumulation Area. Use secondary containment. G->H I Step 5: Final Disposal H->I J Contact EHS for pickup by licensed waste contractor. I->J

Caption: Decision workflow for compliant waste disposal.

References

  • BenchChem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group website.
  • BenchChem. (n.d.). Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • Justrite. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • El-Gazzar, A. A., et al. (2025, November 7).
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Sigma-Aldrich. (n.d.). 4-(4-Biphenyl)-2-(2-pyridyl)-thiazole.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Sigma-Aldrich. (n.d.). 4-(4-Biphenylyl)-2-(4-phenyl-2-pyridyl)thiazole.
  • U.S. Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets.
  • Cole-Parmer. (2006, February 3). Material Safety Data Sheet - Thiazole, 99%.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Sigma-Aldrich. (n.d.). 4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole.
  • Glen Research. (n.d.). SAFETY DATA SHEET Thiazole Orange NHS Ester.
  • INDOFINE Chemical Company, Inc. (n.d.). SAFETY DATA SHEET - THIDIAZURON.
  • NextSDS. (n.d.). 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid — Chemical Substance Information.
  • ResearchGate. (2025, November 22). (PDF) Design and evaluation of a novel pyridine-thiazole hybrid adsorbent as high-capacity adsorbent for methylene blue removal from water.
  • MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.

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